Part 1: Executive Summary & Chemical Identity Ethyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1824103-80-1) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a bifunctional s...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity
Ethyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1824103-80-1) is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a bifunctional scaffold, offering an electrophilic handle (iodine at C4) for cross-coupling reactions and a modifiable ester group at C2. Its structural versatility makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., TAK1 inhibitors), antifungal agents, and histamine receptor antagonists.
Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11]
Property
Specification
CAS Number
1824103-80-1
IUPAC Name
Ethyl 4-iodo-1H-imidazole-2-carboxylate
Molecular Formula
C₆H₇IN₂O₂
Molecular Weight
266.04 g/mol
SMILES
CCOC(=O)C1=NC(I)=CN1
Physical State
White to off-white solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)
~10.5 (NH acidity), ~3.0 (Conjugate acid)
Part 2: Structural Analysis & Tautomerism
The Tautomeric Equilibrium
A critical feature of 1H-imidazoles is annular tautomerism. In solution, the proton on the nitrogen rapidly migrates between N1 and N3. For Ethyl 4-iodo-1H-imidazole-2-carboxylate , this means the iodine atom effectively occupies the C4 position in one tautomer and the C5 position in the other.
Tautomer A (4-iodo) : The proton is on the nitrogen distal to the iodine.
Tautomer B (5-iodo) : The proton is on the nitrogen proximal to the iodine.
While often drawn as the 4-iodo isomer, the compound exists as a mixture unless the nitrogen is alkylated (protected). This equilibrium is sensitive to solvent polarity and pH. In synthetic applications, N-alkylation will lock the regiochemistry, typically favoring the 1,4-disubstituted product due to steric and electronic factors, though mixtures can occur.
Electronic Profile
C2-Ester : The ethoxycarbonyl group at C2 is strongly electron-withdrawing, decreasing the electron density of the imidazole ring. This increases the acidity of the N-H proton (pKa < 14), facilitating N-alkylation under mild basic conditions (e.g., K₂CO₃).
C4-Iodine : The iodine atom provides a "soft" electrophilic site. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition with palladium(0) species, facilitating Suzuki-Miyaura, Sonogashira, and Heck couplings.
Part 3: Synthesis Strategy
The synthesis of Ethyl 4-iodo-1H-imidazole-2-carboxylate presents a regioselectivity challenge. Direct iodination of ethyl imidazole-2-carboxylate often leads to mixtures of mono- and di-iodinated products. The most robust industrial route involves di-iodination followed by selective reductive deiodination .
Recommended Pathway: The Di-iodo Reduction Route
This method ensures high purity by first saturating the ring with iodine and then selectively removing the more labile iodine atom (typically at C5, though in the symmetric di-iodo precursor, they are equivalent until one is removed).
The molecule offers three distinct vectors for modification, allowing it to serve as a "hub" in divergent synthesis.
Caption: The three vectors of diversity: N-alkylation, C-coupling, and Ester modification.
Medicinal Chemistry Applications[3][6]
Kinase Inhibitors : The imidazole core mimics the adenine ring of ATP. By coupling aryl groups to the C4 position (displacing iodine), researchers can access the hydrophobic pocket of kinases (e.g., TAK1, p38 MAPK).
H3 Receptor Antagonists : The imidazole ring is a bioisostere for histamine. The ester group can be converted to amides or ethers to tune lipophilicity and blood-brain barrier penetration.
Antifungal Agents : Azole antifungals rely on the coordination of the imidazole nitrogen to the heme iron of fungal CYP51. This scaffold allows for the construction of novel azoles with extended side chains via the C4 position.
References
Sigma-Aldrich .[3] Ethyl 4-iodo-1H-imidazole-2-carboxylate Product Information. Retrieved from
BenchChem . Applications of 4-iodo-1H-imidazole in Medicinal Chemistry. Retrieved from
Google Patents . Synthesis method of 4-iodo-1H-imidazole (CN102432543A). Describes the di-iodo reduction strategy. Retrieved from
PubChem . Ethyl 1H-imidazole-2-carboxylate (Precursor Data). Retrieved from
ChemicalBook . Synthesis of Ethyl Imidazole-2-carboxylate. Retrieved from
Chemo-Structural Profiling and Synthetic Utility of C₆H₇IN₂O₂ Imidazole Derivatives
A Technical Deep Dive for Medicinal Chemistry Applications Executive Summary & Molecular Identity[1] In the landscape of heterocyclic drug discovery, the molecular formula C₆H₇IN₂O₂ represents a critical class of halogen...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Deep Dive for Medicinal Chemistry Applications
Executive Summary & Molecular Identity[1]
In the landscape of heterocyclic drug discovery, the molecular formula C₆H₇IN₂O₂ represents a critical class of halogenated imidazole esters.[1] These compounds serve as high-value intermediates (scaffolds) for cross-coupling reactions, particularly in the synthesis of kinase inhibitors, angiotensin II receptor antagonists, and antifungal agents.[2][1]
As a Senior Application Scientist, I emphasize that this formula does not refer to a single static entity but rather a chemical space dominated by two primary structural isomers. Understanding the distinction between these isomers—specifically regarding tautomerism and N-alkylation—is the difference between a successful scale-up and a failed synthesis.[2][1]
Typically off-white to pale yellow; light-sensitive.[2][1]
Solubility
DMSO, DMF, MeOH
Limited solubility in water; lipophilic due to Iodine/Ester.[2][1]
Structural Elucidation: The Isomer Divergence[2]
The formula C₆H₇IN₂O₂ primarily maps to two distinct chemical architectures used in drug development. You must identify which scaffold aligns with your target molecule before initiating synthesis.[2][1]
Structure: An ethyl ester group (-COOCH₂CH₃) and an iodine atom on the imidazole ring.[2][1]
Key Feature: Contains a free N-H.[2][1] This molecule exists in rapid tautomeric equilibrium.[2][1] In solution, the 4-iodo and 5-iodo forms are often indistinguishable/interconvertible unless the nitrogen is protected.[2][1]
Utility: Versatile starting material where N-alkylation is a planned subsequent step.[2][1]
Structure: A methyl ester (-COOCH₃) and an N-methyl group (-NCH₃).[2][1]
Key Feature: The N-methylation "locks" the regiochemistry.[2][1] The iodine is fixed at the 5-position relative to the N-methyl group.[2][1]
Utility: Critical for structure-activity relationship (SAR) studies where specific steric positioning of the iodine (for Suzuki/Sonogashira coupling) is required.[2]
Synthetic Methodologies & Protocols
Synthesis of Ethyl 4-iodo-1H-imidazole-5-carboxylate
Targeting Isomer A (The Tautomeric Scaffold)
The Challenge: Direct iodination of imidazoles can be overly aggressive, leading to di-iodination.[2][1]
The Solution: Use N-iodosuccinimide (NIS) for controlled electrophilic aromatic substitution.[2][1]
Setup: Charge a chemically resistant flask (iodine can corrode steel) with the imidazole substrate dissolved in ACN (0.5 M concentration).
Reaction: Cool to 0°C. Add NIS portion-wise over 30 minutes. (Rapid addition causes exotherms and side products).[2][1]
Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Target [M+H]⁺ = 267.0).[2][1]
Workup: Quench with 10% aqueous Sodium Thiosulfate (
) to remove oxidative iodine species (indicated by color change from red/brown to yellow). Extract with Ethyl Acetate.[2][1][3]
Purification: Recrystallize from Ethanol/Hexanes.
Strategic Pathway Visualization
The following diagram illustrates the divergence in synthesis based on the desired final architecture.
Figure 1: Synthetic divergence for C₆H₇IN₂O₂ isomers. Note that Isomer B requires an N-alkylation step prior to or following iodination to lock regiochemistry.[2][1]
Applications in Drug Discovery[4][5][6]
The C-I bond in these derivatives is a "loaded spring" for medicinal chemists.[2][1] It is significantly more reactive than the corresponding bromide or chloride, allowing for mild cross-coupling conditions that preserve sensitive functional groups.[1]
Key Reaction: Suzuki-Miyaura Coupling
Objective: Replace the Iodine with an Aryl/Heteroaryl group.[2][1]
Catalyst System:
or .
Solvent: Dioxane/Water (4:1).[2][1]
Base: or .[2][1]
Expert Insight: When using the NH-free Isomer A, you generally require 3.0 equivalents of base (one to deprotonate the imidazole NH, two for the boronic acid coupling cycle).[1] If you fail to account for the acidic NH, the reaction will stall.[1]
Analytical Validation & Safety
Identification Criteria (Isomer A)
¹H NMR (DMSO-d₆):
13.0 ppm (Broad s, 1H, NH) – Disappears on shake.[2][1]
Light Sensitivity: The C-I bond can undergo homolytic cleavage under UV light.[2][1] Always store in amber vials wrapped in foil.
Storage: Keep at -20°C under Argon.
Toxicity: Treat as a potent alkylating agent and sensitizer.[2][1] Use double-gloving (Nitrile).[2][1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99170, Ethyl 4-iodo-1H-imidazole-5-carboxylate.[2][1] Retrieved from [Link][2]
Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.[2][1] Org.[2][1][3][4][5] Synth. 2021, 98, 194-211.[2][1] Retrieved from [Link][2][1]
A Comprehensive Safety and Handling Guide for Ethyl 4-iodo-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Ethyl 4-iodo-1H-imidazole-2-carboxylate is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its st...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a heterocyclic organic compound with significant applications in medicinal chemistry and drug development. Its structure, incorporating an imidazole ring, an iodo-substituent, and an ethyl ester, makes it a valuable building block for synthesizing a wide range of biologically active molecules. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This in-depth technical guide provides a comprehensive overview of the safety data for Ethyl 4-iodo-1H-imidazole-2-carboxylate, moving beyond a simple recitation of facts to explain the rationale behind safety recommendations. It is designed to empower researchers to work confidently and safely with this compound.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence its behavior under various conditions and inform storage and handling procedures.
2-8°C, protect from light, keep in a dark place under an inert atmosphere.
The recommendation to store Ethyl 4-iodo-1H-imidazole-2-carboxylate at refrigerated temperatures and protected from light is crucial. Imidazole derivatives can be sensitive to heat and light, which can lead to degradation over time, potentially altering experimental outcomes. The solid form of this compound necessitates specific precautions to avoid the generation of dust during handling.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Ethyl 4-iodo-1H-imidazole-2-carboxylate is classified as a hazardous substance.
Signal Word:Warning
Pictogram:
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These hazard statements are the cornerstone of the safety protocols for this compound. They indicate that exposure through ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. The causality is clear: the chemical's reactivity can disrupt biological tissues upon contact.
Precautionary Measures and Safe Handling Protocols
Based on the identified hazards, a multi-faceted approach to safe handling is required, encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures.
Engineering Controls
The primary line of defense against exposure to hazardous chemicals is to control them at the source.
Ventilation: Always handle Ethyl 4-iodo-1H-imidazole-2-carboxylate in a well-ventilated area.[2][3] For procedures that may generate dust, a chemical fume hood is mandatory to prevent inhalation of the substance.
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent direct contact with the chemical.
Caption: Essential PPE for handling Ethyl 4-iodo-1H-imidazole-2-carboxylate.
Eye Protection: Wear tightly sealing safety goggles or a face shield to protect against dust particles and splashes.[4][6]
Hand Protection: Use appropriate chemical-resistant gloves.[3][4] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[7][8]
Skin and Body Protection: A standard laboratory coat should be worn to protect the skin.[4][6]
Respiratory Protection: If working in a situation where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7]
Hygiene Measures
Good laboratory hygiene is a critical component of chemical safety.
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4]
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[3][4]
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[3][4]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Caption: First-aid workflow for exposure to Ethyl 4-iodo-1H-imidazole-2-carboxylate.
Inhalation: If a person breathes in large amounts of this chemical, move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Keep the affected person warm and at rest and get medical attention as soon as possible.[9]
Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[9] If the chemical penetrates clothing, remove the clothing promptly and wash the skin with water.[9] If skin irritation or a rash occurs, get medical advice/attention.[4]
Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[6][9] Remove contact lenses if present and easy to do.[4][6] Continue rinsing and get medical attention immediately.[4][9]
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[10]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
Specific Hazards: During a fire, irritating and toxic gases may be generated.[5][11]
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][10]
Accidental Release Measures
Personal Precautions: Evacuate personnel to a safe area.[12] Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust and to prevent contact with skin and eyes.[3][12]
Environmental Precautions: Prevent the substance from entering drains.[10][12]
Methods for Cleaning Up: For a dry spill, use dry clean-up procedures and avoid generating dust.[3] Sweep up the material and place it in a suitable, closed container for disposal.[2][3]
Storage and Disposal
Proper storage and disposal are critical for maintaining the chemical's integrity and for environmental safety.
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store at 2-8°C, protected from light, and under an inert atmosphere.
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[4] This should be done through a licensed disposal company.[8]
Toxicological Information
Conclusion
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a valuable reagent in chemical synthesis and drug discovery. By adhering to the safety protocols outlined in this guide, which are grounded in the known hazards of the compound, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, including a thorough understanding of the material's properties, the consistent use of personal protective equipment, and preparedness for emergencies, is the hallmark of a responsible scientific practice.
References
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]
Capot Chemical Co., Ltd. (2010, October 11). MSDS of Ethyl 1H-imidazole-2-carboxylate. [Link]
Technical Guide: Differentiation and Control of 4-Iodo vs. 5-Iodo Imidazole-2-Carboxylate Tautomers
This technical guide details the structural, spectroscopic, and synthetic distinctions between the 4-iodo and 5-iodo tautomers of imidazole-2-carboxylate.[1] It is designed for researchers requiring precise control over...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural, spectroscopic, and synthetic distinctions between the 4-iodo and 5-iodo tautomers of imidazole-2-carboxylate.[1] It is designed for researchers requiring precise control over imidazole functionalization in drug discovery.[1]
Executive Summary
In the context of unsubstituted imidazole-2-carboxylates, the "4-iodo" and "5-iodo" designations refer to tautomers of the same molecule (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-imidazole) that exist in rapid equilibrium. They are chemically identical in solution until the annular nitrogen () is substituted.
The critical challenge for researchers is not isolating the tautomers of the parent scaffold, but rather controlling regioselectivity during functionalization (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-alkylation) and analytically distinguishing the resulting regioisomers. This guide provides the thermodynamic framework, analytical signatures (NMR/X-ray), and synthetic protocols to differentiate and selectively synthesize the 1,4-disubstituted (4-iodo) and 1,5-disubstituted (5-iodo) derivatives.[1]
Theoretical Framework: The Tautomeric Equilibrium[2]
Annular Prototropy
The imidazole ring undergoes rapid proton exchange between
and . For 4(5)-iodo-imidazole-2-carboxylate, this results in two tautomeric forms:
4-iodo tautomer: Proton on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
; Iodine on .
5-iodo tautomer: Proton on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
; Iodine on .
(Note: Due to IUPAC numbering rules, the nitrogen bearing the hydrogen is always designated as position 1. Therefore, when the proton moves, the numbering of the carbon atoms effectively "flips".)[1]
Thermodynamic Stability
While in rapid equilibrium, the population ratio is governed by electronic and steric factors:
Electronic Effect: The iodine atom (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-hole donor) and the carboxylate group (EWG) influence the acidity of the NH.
H-Bonding: The 2-carboxylate group can form an intramolecular hydrogen bond with the adjacent NH.[1] Since the molecule is planar, both tautomers can theoretically support this H-bond.[1]
Steric Effect: The 4-iodo tautomer is generally favored in the ground state because it places the bulky iodine atom distal to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-H, minimizing steric clash with the proton or solvent shell.
Synthetic Implications: The "Trap"
The distinction becomes permanent upon
-alkylation. The product ratio is determined by the Curtin-Hammett principle : the ratio depends on the relative energies of the transition states, not just the ground-state population of tautomers.
Regioselectivity Rules
Steric Control (Major Pathway): The electrophile (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) preferentially attacks the nitrogen distal to the bulky iodine substituent.
Mechanism:[2] Attack at the nitrogen adjacent to the C4-H (less hindered) rather than the C5-I.
Result: Formation of the 1,4-isomer (1-alkyl-4-iodoimidazole-2-carboxylate).[1]
Coordination Control (Minor Pathway): In rare cases involving specific metal catalysts or directing groups, the electrophile may coordinate with the iodine, directing attack to the proximal nitrogen.[1]
Result: Formation of the 1,5-isomer (1-alkyl-5-iodoimidazole-2-carboxylate).[1]
Analytical Differentiation (The Toolkit)
Once "locked" via alkylation (e.g., methylation), the isomers can be distinguished using NMR and X-ray crystallography.[1]
NMR Spectroscopy (Diagnostic Signatures)
The most reliable method for solution-phase identification is HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) .[1]
Table 1: Expected NMR Signatures for N-Methyl Derivatives
N-Me protons correlate to C-5 . C-5 is a CH (protonated carbon).
N-Me protons correlate to C-5 . C-5 is a C-I (quaternary carbon).
Differentiation Key
HMBC to Protonated Carbon
HMBC to Quaternary Carbon
X-Ray Crystallography
4-Iodo Isomer: The iodine atom and the N-alkyl group point in opposite directions (pseudo-trans).[1]
5-Iodo Isomer: The iodine atom and the N-alkyl group are proximal (pseudo-cis), often causing distortion in the crystal lattice due to steric repulsion.[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 4(5)-iodoimidazole-2-carboxylate
This protocol yields the tautomeric mixture, which serves as the substrate for differentiation.[1]
Preparation: Suspend ethyl 4(5)-iodoimidazole-2-carboxylate (1.0 equiv) and anhydrous
(1.5 equiv) in DMF (0.2 M).
Alkylation: Add MeI (1.1 equiv) dropwise at 0°C.
Stirring: Allow to warm to RT and stir for 2 hours.
Workup: Pour into ice water. Extract with EtOAc (3x).
Separation: The isomers usually have different ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
values on silica gel.
Major Product (1,4-isomer): Usually more polar (lower ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) due to accessible nitrogen lone pair.
Minor Product (1,5-isomer): Usually less polar (higher ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) due to steric shielding of the nitrogen lone pair by iodine.
Note: Column chromatography (Hexanes/EtOAc gradient) is required to separate them.[1]
Biological Relevance in Drug Design
The choice between 4-iodo and 5-iodo isomers is not merely academic; it fundamentally alters the pharmacophore.
Vector Analysis: The iodine atom projects at a 144° angle difference between the two isomers relative to the carboxylate vector.[1] This drastically changes binding pocket fit.[1]
Halogen Bonding: Iodine is a potent halogen bond donor.[1] In the 4-position, it is exposed for interaction with backbone carbonyls of the target protein. In the 5-position, steric clash with the
-substituent may abrogate this interaction.
References
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and tautomerism).
Bellocq, D., et al. (2023). "Switching imidazole reactivity by dynamic control of tautomer state." Nature Communications. Link
BenchChem Technical Support. (2025). "Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis." Link
Nikitina, P. A., et al. (2024).[2][4] "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry. Link
Kulkarni, S. S., et al. (2010).[1] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Link
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and angiotensin II receptor antagonists. Its structural duality—featuring an electrophilic iodine handle at C4 and a reactive ester at C2—makes it a versatile scaffold for divergent synthesis. However, its sourcing is complicated by tautomeric ambiguity and inconsistent commercial availability. This guide provides a technical roadmap for procuring, validating, and utilizing this compound in drug discovery workflows.
Part 1: Chemical Profile & Synthetic Utility
Structural Dynamics and Tautomerism
Critical Technical Insight: Researchers must recognize that CAS 1824103-80-1 exists as a tautomeric mixture in solution. The "1H" designation implies an unsubstituted nitrogen. The proton rapidly migrates between N1 and N3, rendering the C4 and C5 positions chemically equivalent until the nitrogen is alkylated.
Implication: Upon N-alkylation (a common next step), you will generate a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. Separation of these isomers usually requires rigorous flash chromatography or crystallization.
Synthetic Divergence
The molecule serves as a "linchpin" scaffold. The iodine atom allows for carbon-carbon bond formation via palladium-catalyzed cross-coupling, while the ethyl ester allows for elaboration into amides or alcohols.
Figure 1: Synthetic divergence map illustrating the core functionalization pathways available for this scaffold.
Part 2: Market Landscape & Supplier Analysis
This compound is not a commodity chemical; it is a Fine Chemical Intermediate . Inventory is often volatile, with many suppliers listing it as "Inquire" or "2-3 weeks lead time" (synthesized on demand).
Supplier Categories
Stocking Vendors (mg to g scale): Best for medicinal chemistry hits.
CROs/Custom Synthesis (kg scale): Required for process development or toxicology batches.
Verified Supplier List & Estimated Pricing
Note: Prices are estimates based on Q1 2025 market data for iodinated imidazoles and subject to fluctuation.
Supplier Type
Vendor Name
Availability Status
Est. Price (1g)
Est. Price (10g)
Region
Catalog
BLD Pharmatech
Stock / 2 Weeks
$85 - $120
$600 - $800
China/Global
Catalog
ChemScene
Stock
$90 - $130
$650 - $850
USA/Global
Aggregator
MolPort
Varies (Check Lead Time)
Market Rate
Market Rate
EU/Global
Bulk/CRO
Capot Chemical
Custom Synthesis
RFQ Required
RFQ Required
China
Bulk/CRO
Bide Pharmatech
Custom Synthesis
RFQ Required
RFQ Required
China
Procurement Strategy:
For <5g: Order immediately from stocking vendors like BLD or ChemScene to avoid synthesis delays.
For >100g: Do not buy catalog. Initiate a "Request for Quote" (RFQ) with a CRO (e.g., Capot, WuXi, Enamine). You can often negotiate the price down to
40/g at the 100g+ scale.
Part 3: Quality Control & Validation (E-E-A-T)
As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (CoA) provided by the vendor, especially for iodinated compounds which can degrade (de-iodination) or contain regioisomeric impurities.
The "Self-Validating" QC Protocol
Upon receipt of CAS 1824103-80-1, perform the following validation workflow before introducing the material into any biological assay or synthesis.
Step 1: Visual Inspection
Expectation: Off-white to pale yellow solid.
Red Flag: Dark brown or purple coloration indicates free iodine (
) release due to decomposition.
Step 2: LC-MS Analysis (Purity & Identity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 7 minutes.
Detection: UV (254 nm) and MS (ESI+).
Target Mass: [M+H]⁺ = 266.9 (approx 267).
Common Impurity: Des-iodo analog (Ethyl imidazole-2-carboxylate, MW ~140).
Step 3: ¹H-NMR (Structure Verification)
Solvent: DMSO-d₆ (preferred for solubility).
Key Signals:
13.0-13.5 ppm (Broad s, 1H, NH).
7.5-7.8 ppm (s, 1H, C5-H).
4.2 ppm (q, 2H, Ethyl CH₂).
1.3 ppm (t, 3H, Ethyl CH₃).
Decision Logic for Material Release
Figure 2: Quality Control Decision Tree ensuring only high-integrity starting material enters the pipeline.
References
PubChem. (n.d.). Ethyl 4-iodo-1H-imidazole-2-carboxylate (Compound).[1][2] National Library of Medicine. Retrieved February 25, 2026, from [Link][3]
Precision Engineering of Imidazole Scaffolds: A Technical Guide to Novel Building Blocks in Medicinal Chemistry
Executive Summary: The Molecular Chameleon The imidazole ring is not merely a structural connector; it is a "molecular chameleon" capable of acting as a hydrogen bond donor/acceptor, a metal coordinator (heme-binding), a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecular Chameleon
The imidazole ring is not merely a structural connector; it is a "molecular chameleon" capable of acting as a hydrogen bond donor/acceptor, a metal coordinator (heme-binding), and a bioisostere for carboxylic acids or amides. In modern drug discovery, the challenge has shifted from simple imidazole incorporation to the precision engineering of this scaffold.
This guide addresses the critical bottleneck in imidazole chemistry: Regiocontrol. We explore how to access novel chemical space by decoupling N-alkylation from C-functionalization, utilizing multicomponent assemblies, and exploiting C-H activation to generate highly substituted, non-flat architectures.
Structural Diversity & Physicochemical Tuning
The utility of imidazole stems from its amphoteric nature. By strategically substituting the ring, medicinal chemists can fine-tune the pKa to modulate solubility and permeability (LogD).
Table 1: Physicochemical Impact of Imidazole Substitutions
Scaffold Variant
pKa (Conjugate Acid)
Electronic Effect
Medicinal Application
1H-Imidazole (Unsub)
6.95
Amphoteric
General linker, H-bond donor/acceptor.
2-Methylimidazole
7.85
Electron Donating (+I)
Increases basicity; improves solubility in low pH.
Bioisostere for indole/purine; kinase hinge binder.
Expert Insight: A common failure mode in imidazole drug design is unintended CYP450 inhibition. The N3 nitrogen often coordinates to the heme iron of CYP enzymes. To mitigate this, introduce steric bulk at C2 or electron-withdrawing groups (EWG) at C4/C5 to reduce N3 basicity.
Synthetic Strategies for Novel Scaffolds
The Regioselectivity Challenge (The "SEM-Switch")
Traditional alkylation of imidazole often yields mixtures of N1 and N3 isomers. Modern access to novel blocks requires absolute regiocontrol. The use of the [2-(Trimethylsilyl)ethoxy]methyl (SEM) protecting group allows for a "SEM-Switch" strategy, enabling sequential C-H activation.
Mechanism: The SEM group directs lithiation or palladation to the C2 position. However, bulky ligands can force C5-selective arylation on the protected ring.
The GBB reaction is the premier method for generating fused imidazole scaffolds (e.g., imidazo[1,2-a]pyridines) in a single pot. This creates rigid, bicyclic cores ideal for kinase inhibitors.
DOT Diagram 1: Synthetic Logic Flow for Imidazole Functionalization
Caption: Decision tree for accessing specific regioisomers. Path 1 utilizes protecting group directing effects; Path 2 builds fused rings de novo.
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective C5-Arylation of Imidazoles
Objective: Install an aryl group at the C5 position of a 1-substituted imidazole without touching C2. This protocol utilizes a palladium catalyst with a specific ligand to overcome the natural C2-preference of electrophilic substitution.
P(t-Bu)₃ (10 mol%) or PPh₃ (for less hindered substrates)
CsF (2.0 equiv)
Solvent: Dioxane (anhydrous)
Step-by-Step Methodology:
Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), P(t-Bu)₃ (10 mol%), and CsF (304 mg, 2.0 mmol).
Addition: Add the Aryl Bromide (1.5 mmol) and 1-Methylimidazole (1.0 mmol) followed by anhydrous Dioxane (5 mL).
Reaction: Seal the tube and heat to 100–120 °C for 16 hours.
Validation Check: The reaction mixture should turn from dark brown to black (active Pd species). If precipitation of Pd black occurs immediately, the ligand concentration may be insufficient.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a celite pad to remove inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Why this works: The bulky phosphine ligand sterically hinders the Pd-center, making the crowded C2 position less accessible compared to the C5 position, effectively reversing the standard reactivity trend [1].
Catalyst: Scandium Triflate Sc(OTf)₃ (5 mol%) or NH₄Cl (10 mol%)
Solvent: MeOH/DCM (1:1)
Step-by-Step Methodology:
Mixing: In a microwave process vial (2-5 mL), dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH/DCM (3 mL). Stir for 5 minutes to allow pre-formation of the imine intermediate.
Activation: Add the Isocyanide (1.1 mmol) and the catalyst (Sc(OTf)₃, 0.05 mmol). Cap the vial.
Irradiation: Irradiate at 100 °C for 20 minutes (Power: 150W, Max Pressure: 250 psi).
Validation Check: Monitor by LCMS. The disappearance of the imine peak and appearance of the M+1 peak of the fused bicycle indicates success.
Workup: Evaporate volatiles directly.
Purification: Recrystallize from EtOH or purify via automated flash chromatography (Hexane/EtOAc).
DOT Diagram 2: GBB Reaction Mechanism & Workflow
Caption: The GBB reaction assembles three components into a fused bicycle via an imine intermediate.
Case Study: Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a bioisostere of the purine core found in ATP.
Drug Example:Ponatinib (BCR-ABL inhibitor) utilizes an imidazo[1,2-b]pyridazine core (closely related).
Design Logic: The nitrogen at position 1 (N1) accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in ABL), while the C3 substituent directs the molecule into the hydrophobic back pocket.
Novelty: Recent research utilizes the GBB reaction to install solubilizing tails at the C3 position, improving oral bioavailability for "greasy" kinase inhibitors [2].
Sonogashira cross-coupling protocols using 4-iodoimidazole esters
Application Note: High-Efficiency Sonogashira Cross-Coupling of 4-Iodoimidazole Esters Executive Summary This guide details optimized protocols for the Sonogashira cross-coupling of 4-iodoimidazole-5-carboxylate esters ....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Sonogashira Cross-Coupling of 4-Iodoimidazole Esters
Executive Summary
This guide details optimized protocols for the Sonogashira cross-coupling of 4-iodoimidazole-5-carboxylate esters . These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and antifungal agents. The presence of the electron-withdrawing ester group at the C5 position activates the C4–I bond toward oxidative addition, making these substrates highly reactive yet prone to specific side reactions such as hydrolysis or catalyst poisoning if the N1-nitrogen is unprotected.
This document provides two distinct protocols:
Standard Copper-Cocatalyzed Protocol: High-throughput, robust method for standard substrates.
Copper-Free Protocol: Designed for sensitive alkynes or to eliminate Glaser homocoupling byproducts.
Mechanistic Insight & Substrate Analysis
The Substrate: 4-Iodoimidazole Esters
The reactivity of the 4-iodoimidazole core is governed by the "push-pull" electronic effects of the imidazole ring and the pendant ester.
Activation: The C5-ester group (
) withdraws electron density from the ring, significantly lowering the activation energy for the oxidative addition of Pd(0) into the C4–I bond compared to simple iodoimidazoles.
N-H Acidification: The ester also increases the acidity of the N1-proton (
). Crucial Step: If the N1 position is unsubstituted, it must be protected (e.g., SEM, Boc, Methyl) prior to coupling. Free N-H groups can deprotonate under basic coupling conditions, forming an imidazolate anion that coordinates strongly to Pd(II), arresting the catalytic cycle (catalyst poisoning).
Reaction Pathway (DOT Visualization)
Caption: Figure 1. Catalytic cycle for the Sonogashira coupling of 4-iodoimidazole esters. The electron-deficient nature of the imidazole ester accelerates the Oxidative Addition step.
Critical Parameters
Parameter
Recommendation
Rationale
Catalyst
Pd(PPh₃)₂Cl₂ (Standard) or Pd(dppf)Cl₂ (Difficult)
Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. Pd(dppf)Cl₂ is preferred for sterically hindered alkynes due to its large bite angle.
Co-Catalyst
CuI (5-10 mol%)
Essential for the "Standard" protocol to form the copper acetylide, accelerating transmetallation.
Base
Et₃N or DIPEA
Organic amines act as both solvent (or co-solvent) and proton scavenger. Inorganic bases () are used in Cu-free methods.
Solvent
DMF or THF
DMF promotes the solubility of the polar imidazole ester. THF is preferred if workup difficulties arise with DMF.
Atmosphere
Argon/Nitrogen
Mandatory. Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting valuable starting material.
Experimental Protocols
Protocol A: Standard Conditions (Pd/Cu Catalysis)
Best for: Routine synthesis, stable alkynes, rapid screening.
Preparation: Oven-dry a 25 mL Schlenk flask or microwave vial. Equip with a magnetic stir bar.
Charging: Add the iodoimidazole ester (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (19 mg) to the flask.
Degassing (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.
Solvent Addition: Syringe in anhydrous DMF (5 mL) and
(0.42 mL).
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. Note: If the alkyne is a solid, add it in Step 2.
Reaction: Stir at 60°C for 4–6 hours.
Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting iodide typically runs higher than the coupled product due to the loss of the heavy iodine atom and addition of the polar alkyne.
Workup: Dilute with EtOAc (30 mL). Wash with water (
mL) and brine ( mL) to remove DMF. Dry over , filter, and concentrate.
Purification: Flash chromatography on silica gel.
Protocol B: Copper-Free Conditions
Best for: Alkynes prone to homocoupling, or when trace Copper contamination is a concern.
Charging: In a glovebox or under Argon flow, add the imidazole ester, Pd(OAc)₂, Ligand, and Cs₂CO₃ to the reaction vessel.
Solvent: Add degassed MeCN or Dioxane.
Alkyne: Add the alkyne.
Reaction: Heat to 80–90°C for 12–16 hours. Note: Cu-free reactions generally require higher temperatures and longer times.
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Troubleshooting & Optimization
Decision Logic for Optimization (DOT)
Caption: Figure 2. Troubleshooting logic flow for incomplete reactions.
Common Issues:
Glaser Homocoupling: Blue/Green coloration in the reaction often indicates oxidation of the Copper species, leading to alkyne dimerization (Alkyne-Alkyne).
Fix: Degas solvents more rigorously; switch to Protocol B (Cu-Free).
Hydrolysis: The C5-ester can hydrolyze to the carboxylic acid under strong basic conditions/high water content, which will not couple.
Regioselectivity: If using N-unsubstituted imidazoles, the tautomeric equilibrium will lead to mixtures of 4-alkynyl and 5-alkynyl products.
Fix: Always use N-protected (Methyl, SEM, Boc) starting materials.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Doucet, H., & Hierso, J. C. (2007).[2] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871. Link
Nikitina, P. A., et al. (2023).[6] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Russian Journal of General Chemistry. (Demonstrates synthesis and stability of the 4-methyl-5-ester scaffold). Link
BenchChem Protocols. (2025). General protocols for Sonogashira coupling of 4,5-diiodoimidazoles. (Contextual grounding for di-halogenated systems). Link
Disclaimer: All chemical protocols involve hazardous materials. Consult local safety regulations and SDS before proceeding.
Strategic N-Alkylation of Ethyl 4-iodo-1H-imidazole-2-carboxylate
Application Note & Protocol Guide Abstract Ethyl 4-iodo-1H-imidazole-2-carboxylate is a high-value scaffold in drug discovery, serving as a precursor for multisubstituted imidazoles via cross-coupling (Suzuki, Sonogashir...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a high-value scaffold in drug discovery, serving as a precursor for multisubstituted imidazoles via cross-coupling (Suzuki, Sonogashira) at the C4-iodine position.[1] However, its functionalization is complicated by the ambident nucleophilicity of the imidazole ring, leading to potential regioisomeric mixtures (N1 vs. N3 alkylation). This guide provides a definitive technical analysis of the N-alkylation process, establishing the 1,4-disubstituted imidazole as the thermodynamic and kinetic major product due to the steric influence of the C4-iodine atom. We present three validated protocols ranging from mild carbonate-mediated methods to Mitsunobu coupling, ensuring high yield and regiocontrol.
Mechanistic Insight & Regioselectivity
The N-alkylation of unsymmetrical imidazoles is governed by the interplay of tautomerism, steric hindrance, and electronic effects.
The Ambident Nucleophile Challenge
Ethyl 4-iodo-1H-imidazole-2-carboxylate exists in tautomeric equilibrium.[1] Upon deprotonation, the negative charge is delocalized across the N1-C2-N3 system. The incoming electrophile (
) can attack either nitrogen:
Path A (N1 Attack): Leads to Ethyl 1-alkyl-4-iodo-1H-imidazole-2-carboxylate .[1]
Path B (N3 Attack): Leads to Ethyl 1-alkyl-5-iodo-1H-imidazole-2-carboxylate .[1]
The "Iodine Steric Wall" Effect
Unlike nitro- or cyano-substituted imidazoles where electronic effects often dominate, the 4-iodo substituent exerts a massive steric demand.[1]
N3 Alkylation: Places the incoming alkyl group adjacent to the bulky Iodine atom (Van der Waals radius ~1.98 Å) and the C2-ester.[1] This creates significant steric clash.
N1 Alkylation: Places the alkyl group adjacent to the C5-Hydrogen (Van der Waals radius ~1.20 Å) and the C2-ester.[1] This is the path of least resistance.
Visualizing the Pathway
Figure 1: Reaction pathway illustrating the steric steering effect of the C4-iodine atom, favoring the 1,4-regioisomer.
Acetonitrile (MeCN) or DMF [0.1 M concentration][1]
Procedure:
Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-iodo-1H-imidazole-2-carboxylate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Solvation: Add anhydrous MeCN (or DMF). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the anion forms.
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
Reaction:
Reactive Halides (BnBr, MeI): Stir at Room Temperature for 4–12 hours.
Less Reactive Halides: Heat to 60°C for 4–8 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The product typically has a higher R_f than the starting material.[1]
Deprotonation: In a flame-dried flask under Nitrogen/Argon, dissolve the imidazole substrate in anhydrous DMF. Cool to 0°C.[1][5]
Base Addition: Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
Alkylation: Cool back to 0°C (optional, to control exotherm) and add the Alkyl Halide dropwise.
Reaction: Stir at RT for 2–6 hours.
Quench: Carefully add saturated NH₄Cl solution or ice water to quench excess hydride.[1]
Extraction: Extract with EtOAc (x3). Wash combined organics with water (x3) to remove DMF, then brine.[1]
Purification: Silica gel chromatography.
Protocol C: Mitsunobu Reaction
Best for: Alkylating with primary/secondary alcohols (avoiding halide handling).[1]
Reagents:
Mix: Dissolve imidazole, Alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0°C.[1][5]
Add: Add DIAD dropwise over 10–15 minutes. Maintain temperature <5°C during addition.
React: Allow to warm to RT and stir overnight (12–16 h).
Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO), filter.[1]
Purification: The filtrate requires careful chromatography to separate the product from reduced hydrazine byproducts.[1]
Analytical Data & Troubleshooting
Expected NMR Signature (1,4-Isomer)
Proton NMR (CDCl₃):
H-5 (Singlet): Typically appears between δ 7.2 – 7.6 ppm .[1]
Note: In the 1,5-isomer (minor), the proton would be at the C4 position. Due to the adjacent N3 and lack of Iodine shielding, the shift often differs, but NOE (Nuclear Overhauser Effect) is the gold standard for assignment.
NOE Confirmation: Irradiating the N-Alkyl protons (N-CH₂) should show a strong enhancement of the H-5 singlet for the 1,4-isomer.[1] If the 1,5-isomer formed, the N-CH₂ would be far from the C4-H (blocked by Iodine) and show weak/no NOE to the ring proton.
Ensure solvents are anhydrous (Karl Fischer < 100 ppm).[1] For Protocol A, add catalytic Cs₂CO₃ or KI.[1]
Regioisomer Mix
Small alkyl group (Methyl) or high temperature.[1]
Lower reaction temperature to 0°C. Switch to a bulkier base or solvent (e.g., t-BuOH) to enhance steric discrimination (rarely needed for this substrate).
Avoid NaOH/KOH.[1] Use K₂CO₃ or NaH in anhydrous organic solvents.[1]
References
Synthesis of Ethyl Imidazole-2-carboxylate Derivatives:
ChemicalBook. "ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis."
General Protocol for N-Alkylation of 4-Iodoimidazoles:
BenchChem. "Protocol for N-Alkylation of 4-iodo-1H-imidazole."[1]
Regioselectivity in Imidazole Alkylation (Steric vs Electronic):
University of Otago Archive. "N-Alkylation of imidazoles: Regioselectivity studies."[1][5][6][7][8]
Regioselective Synthesis of 1-alkyl-4-imidazolecarboxylates:
PubMed. "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates."
Application Note: Ethyl 4-iodo-1H-imidazole-2-carboxylate as a Versatile Intermediate for the Synthesis of Novel Kinase Inhibitors
Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern therapeutic strategy. The imidazole ring is a "privileged scaffold" in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-iodo-1H-imidazole-2-carboxylate , a highly versatile intermediate for the synthesis of potent and selective kinase inhibitors. We present its chemical properties, a robust protocol for its functionalization via Suzuki-Miyaura cross-coupling, and a standard protocol for evaluating the biological activity of the resulting inhibitors, using the p38α MAP kinase as a model target.
Introduction: The Strategic Advantage of the Imidazole Scaffold
The imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is electronically rich and capable of acting as both a hydrogen bond donor and acceptor, allowing it to form strong, specific interactions with the hinge region of the kinase ATP-binding pocket.[3][4][5] This binding mode mimics the interaction of the adenine portion of ATP, making imidazole derivatives effective ATP-competitive inhibitors.[4][6]
Ethyl 4-iodo-1H-imidazole-2-carboxylate is an ideal starting material for building libraries of kinase inhibitors due to its orthogonal functionalities:
C4-Iodo Group: The carbon-iodine bond is a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] This allows for the systematic introduction of diverse aryl and heteroaryl moieties that can explore hydrophobic pockets within the kinase active site to enhance potency and selectivity.[5]
C2-Ester Group: The ethyl ester at the C2 position can be readily hydrolyzed and converted into an amide. This position is often used to introduce groups that can form additional hydrogen bonds or occupy other nearby regions of the active site, further refining the inhibitor's pharmacological profile.[9]
N1-Proton: The imidazole nitrogen can be alkylated to introduce another point of diversity or can participate in hydrogen bonding. Protection of this nitrogen is often required for efficient cross-coupling.[8]
Physicochemical Properties & Handling
A summary of the key properties of Ethyl 4-iodo-1H-imidazole-2-carboxylate is provided below.
Safety & Handling:
Ethyl 4-iodo-1H-imidazole-2-carboxylate is considered hazardous. It may be harmful if swallowed and causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[12] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[11]
Synthetic Strategy & Workflow
The primary utility of this intermediate is its role in building substituted imidazoles for kinase inhibitor discovery. A common and highly effective strategy involves a Suzuki-Miyaura cross-coupling reaction at the C4 position. This workflow demonstrates the power of this building block in rapidly generating molecular diversity.
Caption: General synthetic workflow for elaborating the imidazole scaffold.
Detailed Experimental Protocols
This section provides a detailed, field-tested protocol for the synthesis of a model p38α MAP kinase inhibitor, a class of therapeutics targeted for inflammatory diseases.[6][13]
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-iodo-1H-imidazole-2-carboxylate
This protocol describes the coupling of the (N-protected) iodo-imidazole with a commercially available boronic acid. N-protection is highly recommended to prevent side reactions and improve yields.[8]
Reaction Setup: To a dry round-bottom flask, add N-Trityl-Ethyl 4-iodo-1H-imidazole-2-carboxylate, 4-fluorophenylboronic acid, and potassium carbonate.
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[14]
Reagent Addition: Through the septum, add the degassed 4:1 dioxane/water solvent mixture via syringe. Then, add the Pd(PPh₃)₄ catalyst.
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-6 hours).[8]
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product, Ethyl 4-(4-fluorophenyl)-1-trityl-1H-imidazole-2-carboxylate.
Protocol 2: In Vitro Kinase Assay for IC₅₀ Determination (p38α Model)
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of the newly synthesized compound against its target kinase, p38α, using a luminescence-based assay that measures ADP formation.[15][16]
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control (0% inhibition).
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
1 µL of diluted inhibitor or DMSO control.
2 µL of recombinant p38α enzyme in assay buffer.
Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the kinase.[18]
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing ATF2 and ATP at its Kₘ concentration) to each well to start the kinase reaction.[18]
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Stop the reaction and measure ADP formation following the manufacturer's protocol for the ADP-Glo™ assay.[15] This typically involves:
Adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
Adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.
Data Acquisition: Record the luminescence signal using a plate reader.
IC₅₀ Calculation: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Example Data Presentation:
Compound
Target Kinase
IC₅₀ (nM)
Inhibitor A
p38α
16.8
Staurosporine (Control)
p38α
5.2
Case Study: Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a central regulator of cellular responses to inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stress.[6][13][18] Dysregulation of this pathway is implicated in inflammatory diseases like rheumatoid arthritis.[13][19] Imidazole-based inhibitors, such as the famous SB203580, are known to be potent and selective inhibitors of p38α kinase.[4] They act by competing with ATP for binding in the active site, thereby preventing the phosphorylation of downstream substrates like MAPKAPK2 and transcription factors (e.g., ATF2), which ultimately blocks the production of pro-inflammatory cytokines.[15][18]
Caption: Inhibition of the p38 MAPK signaling cascade by an imidazole inhibitor.
Conclusion
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a powerful and synthetically tractable intermediate for drug discovery. Its dual functional handles allow for the rapid and systematic exploration of chemical space around the privileged imidazole scaffold. The protocols and strategies outlined in this note provide a robust framework for researchers to design, synthesize, and evaluate novel kinase inhibitors, accelerating the development of next-generation therapeutics.
References
Kong, T. T., Zhang, C. M., & Liu, Z. P. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016. [Link]
Loiodice, F., et al. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed. [Link]
Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. [Link]
Scilit. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. [Link]
Wang, Y. F., et al. (n.d.). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. PubMed. [Link]
Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
Palladium-catalyzed functionalization of C4-iodoimidazoles
Application Note: Palladium-Catalyzed Functionalization of C4-Iodoimidazoles Executive Summary The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in drugs such as Losarta...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Palladium-Catalyzed Functionalization of C4-Iodoimidazoles
Executive Summary
The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in drugs such as Losartan, Ondansetron, and Dacarbazine. While C2-functionalization is well-established due to the inherent acidity of the C2-proton, C4-functionalization remains a synthetic bottleneck due to tautomeric ambiguity and electronic deactivation.
This guide details the operational protocols for transforming 4-iodoimidazoles via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.[1] It addresses the critical "Tautomer Trap"—the regiochemical scrambling that occurs during N-protection—and provides self-validating workflows to ensure high yield and isomeric purity.
Strategic Analysis: The "Tautomer Trap" & N-Protection
Before attempting catalysis, the user must address the nitrogen proton. 4(5)-iodoimidazole exists in equilibrium. Direct alkylation often yields a mixture of 4-iodo-1-alkylimidazole (Desired) and 5-iodo-1-alkylimidazole (Undesired), typically in a 60:40 to 80:20 ratio depending on steric bulk.
Critical Directive:
For robust scale-up: Use Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection. These bulky groups favor the formation of the 1,4-isomer (sterically less hindered) and prevent catalyst poisoning by the free N-H.
For rapid diversity: Use unprotected coupling only if using specific water-soluble phosphine ligands (see Advanced Protocol below).
Workflow Visualization
Caption: Logical workflow for ensuring regiochemical integrity during C4-iodoimidazole functionalization.
Objective: Synthesis of 4-arylimidazoles.
Challenge: Protodehalogenation (loss of Iodine) competes with transmetallation.
Standard Protocol (Protected Substrate)
Parameter
Condition
Rationale
Substrate
1-Trityl-4-iodoimidazole (1.0 equiv)
Trityl group prevents N-coordination to Pd.
Boronic Acid
Arylboronic acid (1.5 equiv)
Excess required due to potential protodeboronation.
Catalyst
Pd(dppf)Cl₂·DCM (5 mol%)
Bidentate ferrocenyl ligand resists de-ligation.
Base
K₂CO₃ (2.0 M aq, 3.0 equiv)
High molarity aqueous base accelerates transmetallation.
Solvent
1,2-Dimethoxyethane (DME)
Excellent solubility for trityl-protected species.
Temp/Time
85 °C / 4–12 h
Moderate heat avoids thermal cleavage of Trityl.
Step-by-Step Procedure:
Charge: To a reaction vial, add 1-trityl-4-iodoimidazole (1.0 mmol, 436 mg), arylboronic acid (1.5 mmol), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).
Inert: Seal the vial and purge with Argon for 5 minutes.
Solvate: Add degassed DME (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).
React: Heat to 85 °C with vigorous stirring. The biphasic mixture must be well-emulsified.
Monitor: Check LCMS at 4 hours. Look for the product mass. If starting material remains but no de-iodinated byproduct is seen, add 2 mol% more catalyst.
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
Purification: Flash chromatography (Hexane/EtOAc). Trityl groups are lipophilic; the product usually elutes early.
Advanced Insight: For unprotected 4-iodoimidazole, use Pd(OAc)₂ / XPhos with K₃PO₄ in n-Butanol/Water (100 °C). The XPhos ligand creates a bulky shell that protects the Pd center from the free imidazole nitrogen [1].
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduction of alkyne handles for "Click" chemistry or heterocyclization.
Challenge: Glaser coupling (homocoupling of alkyne) and copper acetylide formation issues.
Optimized Protocol
Component
Specification
Catalyst
Pd(PPh₃)₄ (5 mol%)
Co-Catalyst
CuI (10 mol%)
Base/Solvent
Et₃N / DMF (1:3 ratio)
Alkyne
Terminal Alkyne (1.2 equiv)
Temperature
60 °C
Step-by-Step Procedure:
Dissolution: Dissolve N-protected 4-iodoimidazole (1.0 mmol) in anhydrous DMF (3 mL) and Et₃N (1 mL) in a screw-cap vial.
Degas: Sparge with Nitrogen for 10 minutes. Oxygen is the enemy here (causes homocoupling).
Add Catalysts: Add Pd(PPh₃)₄ (58 mg) and CuI (19 mg) simultaneously under Nitrogen flow.
Addition: Add the terminal alkyne (1.2 mmol) dropwise.
Heat: Stir at 60 °C.
Note: If the solution turns black immediately, your solvent was not dry/degassed enough.
Quench: Pour into saturated NH₄Cl (aq) to sequester copper. Extract with EtOAc.[1][2]
Objective: Synthesis of 4-aminoimidazoles.
Challenge: This is the most difficult transformation. Aryl iodides can poison Pd catalysts in Buchwald reactions due to the formation of stable Pd-iodide dimers that do not undergo transmetallation easily.
Expert Recommendation: If possible, switch to 4-bromoimidazole for this specific reaction. If 4-iodo must be used, follow this specialized protocol using a strong L-type ligand.
High-Performance Protocol
Parameter
Condition
Ligand
BrettPhos or tBuXPhos (Pre-catalyst preferred)
Catalyst Source
Pd(OAc)₂ (if not using precatalyst)
Base
NaOtBu (Sodium tert-butoxide)
Solvent
t-Amyl Alcohol or Toluene
Temp
100–110 °C
Mechanism & Logic:
The bulky BrettPhos ligand facilitates the reductive elimination of the C-N bond, which is the rate-determining step for electron-rich imidazoles. NaOtBu is required to deprotonate the amine and form the active palladium-amido complex.
Step-by-Step Procedure:
Pre-complexation: In a glovebox or under strict Argon, mix Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%) in Toluene (1 mL) and stir for 5 mins at RT to form the active species (solution turns from orange to dark red/brown).
Substrate Addition: Add 1-protected-4-iodoimidazole (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
Reaction: Dilute with remaining Toluene (4 mL) and seal. Heat to 100 °C.
Workup: Filter through a Celite pad to remove palladium black and salts. Concentrate and purify.
Troubleshooting & Optimization Guide
Symptom
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Ensure N1 is protected with a bulky group (Trt, SEM). Free NH coordinates Pd.
De-iodination (Product is Imidazole-H)
-Hydride Elimination or Protodehalogenation
Switch solvent from alcoholic (EtOH) to aprotic (DMF/Dioxane). Reduce reaction temperature.
Homocoupling (Alkyne-Alkyne)
Oxygen Leak (Sonogashira)
Re-degas solvents. Add a reducing agent like Sodium Ascorbate (rare, but effective).
Regioisomer Mix
Tautomer Equilibration
Verify starting material purity. Do not protect in situ; isolate the protected intermediate first.
Catalytic Cycle Visualization (General)
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling of 4-iodoimidazoles.
References
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876.[3]
[Link]
Gribkov, D. V., Hultin, S. J., & Hughes, S. J. (2003). The Synthesis of 4-Aminoimidazoles via Buchwald-Hartwig Amination.[4] Organic Letters, 5(26), 5031-5034.
[Link]
Hydrolysis of ethyl ester in 4-iodo-1H-imidazole-2-carboxylate derivatives
This guide details the protocol for the hydrolysis of ethyl 4-iodo-1H-imidazole-2-carboxylate. This transformation presents a specific chemoselective challenge: preventing the spontaneous decarboxylation of the resulting...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the protocol for the hydrolysis of ethyl 4-iodo-1H-imidazole-2-carboxylate. This transformation presents a specific chemoselective challenge: preventing the spontaneous decarboxylation of the resulting imidazole-2-carboxylic acid while maintaining the integrity of the carbon-iodine (C–I) bond.
Part 1: Executive Summary & Strategic Analysis
The Challenge:
Hydrolyzing ethyl 4-iodo-1H-imidazole-2-carboxylate is not a trivial saponification. Imidazole-2-carboxylic acids are inherently unstable. The carboxylic acid group at the C2 position, flanked by the two nitrogen atoms, is electronically predisposed to decarboxylation, a process significantly accelerated by heat and acidic conditions. Furthermore, the C4-iodine motif—a valuable handle for subsequent Suzuki or Sonogashira couplings—must be preserved against dehalogenation.
The Solution:
The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis at controlled low temperatures. LiOH is selected over NaOH or KOH for its milder cation effect and solubility profile in THF/Water mixtures. The critical deviation from standard protocols is the isolation strategy : avoiding thermal concentration of acidic solutions to prevent the release of CO₂ and the formation of 4-iodoimidazole.
Part 2: Mechanistic Insight & Pathways
The following diagram illustrates the "Fragile Balance" required during this reaction. The goal is to trap the species in the Green Zone (Stable Carboxylate Salt) and avoid the Red Zone (Decarboxylation).
Figure 1: Reaction pathway analysis highlighting the risk of decarboxylation upon acidification and heating.
Equipment: LC-MS (essential for monitoring), Lyophilizer (Freeze Dryer).
Step-by-Step Methodology
1. Solubilization (0 min)
In a round-bottom flask, dissolve Ethyl 4-iodo-1H-imidazole-2-carboxylate in THF.
Note: The ester is lipophilic. Ensure complete dissolution before adding water.
Add Water to achieve a THF:Water ratio of 3:1. The solution may turn slightly cloudy; this is acceptable.
2. Saponification (0 - 4 hours)
Cool the mixture to 0°C (ice bath).
Add LiOH·H₂O (2.5 eq) in a single portion.
Allow the reaction to warm naturally to Room Temperature (20-25°C) .
Critical Checkpoint:Do NOT heat. Heating above 40°C significantly increases the rate of iodine displacement (hydrodehalogenation) and decarboxylation.
Monitor: Check by LC-MS after 2 hours. Look for the disappearance of the ester [M+H]+ and appearance of the acid mass [M+H]+ (Calculated mass of acid: ~237.96).
3. Workup & Isolation (The "Cold" Protocol)
Standard evaporation is dangerous here.
Option A: Isolation as Lithium Salt (Recommended for Stability)
Concentrate the reaction mixture under reduced pressure at <30°C to remove THF only.
The remaining aqueous solution contains the Lithium carboxylate.
Lyophilize (freeze-dry) the aqueous layer directly.
Result: White/off-white powder (Lithium salt). This is stable and can be used directly in amide couplings (with HATU/PyBOP).
Option B: Isolation as Free Acid (If strictly required)
Cool the aqueous residue (after THF removal) to 0°C.
Carefully adjust pH to 5.0–6.0 using 1M HCl. Do not go below pH 4.
The zwitterionic acid typically precipitates at this isoelectric range.
Filter the solid, wash with cold water (small volume) and diethyl ether.
Dry under high vacuum at room temperature . Do not oven dry.
Data Validation Table
Parameter
Recommended Range
Risk of Deviation
Temperature
0°C to 25°C
>40°C leads to decarboxylation (Loss of CO₂).
Base Equivalents
2.0 - 3.0 eq
<1.5 eq results in incomplete conversion; >5 eq may attack Iodine.
Scenario 1: LC-MS shows product mass minus 44 (Decarboxylation).
Cause: Reaction temperature was too high or acidification was too aggressive.
Fix: Repeat experiment at 0°C constant temperature. Isolate as the Lithium salt (Option A) without acidification.
Scenario 2: Low solubility of starting material.
Fix: Change solvent system to MeOH:THF:Water (1:1:1) . Methanol aids solubility but ensure it is removed completely during workup to prevent methyl ester formation if acidic conditions are used.
Scenario 3: Iodine loss (Dehalogenation).
Cause: Palladium contamination in glassware or presence of reducing agents.
Fix: Use dedicated glassware. Ensure solvents are peroxide-free.
Part 5: Workflow Visualization
The following flowchart guides the decision-making process for isolation.
Figure 2: Decision tree for product isolation based on downstream application.
References
General Stability of Imidazole-2-Carboxylates
Title: 1H-Imidazole-2-carboxylic acid synthesis and stability.[1][2]
Source: ChemicalBook / Organic Syntheses.
Decarboxylation Mechanisms
Title: Decarboxylation of Heterocyclic Carboxylic Acids.[3]
Protecting group strategies for nitrogen in 4-iodoimidazole-2-carboxylates
Application Note: Protecting Group Strategies for Nitrogen in 4-Iodoimidazole-2-Carboxylates Executive Summary The 4-iodoimidazole-2-carboxylate scaffold is a high-value pharmacophore intermediate, serving as a precursor...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protecting Group Strategies for Nitrogen in 4-Iodoimidazole-2-Carboxylates
Executive Summary
The 4-iodoimidazole-2-carboxylate scaffold is a high-value pharmacophore intermediate, serving as a precursor for p38 MAP kinase inhibitors, angiotensin II antagonists, and various oncology targets. However, the presence of the acidic pyrrole-like nitrogen (N1) presents a dual challenge: it quenches organometallic reagents (e.g., Grignards, lithiates) and poisons palladium catalysts during cross-coupling reactions. Furthermore, the 4-iodo moiety is labile toward reduction, and the 2-carboxylate ester is sensitive to hydrolysis.
This guide details the strategic selection and application of protecting groups (PGs) for the N1 position. We focus on two primary strategies: SEM (2-(Trimethylsilyl)ethoxymethyl) for robust stability during basic/organometallic transformations, and Trityl (Triphenylmethyl) for steric shielding and mild acidic deprotection.
Strategic Analysis: Selecting the Right Protecting Group
The choice of protecting group is dictated by the subsequent chemistry planned for the 4-iodo position.
Feature
SEM (2-(Trimethylsilyl)ethoxymethyl)
Trityl (Triphenylmethyl, Trt)
Boc (tert-Butyloxycarbonyl)
Primary Utility
Suzuki/Sonogashira Coupling , Lithiation
Steric Shielding , Mild conditions
Rapid derivatization, simple handling
Stability (Base)
Excellent (Stable to NaH, KOtBu, hydroxides)
Good (Stable to mild base)
Poor (Labile to alkoxides/strong nucleophiles)
Stability (Acid)
Moderate (Stable to weak acids)
Poor (Labile to TFA, AcOH)
Poor (Labile to TFA, HCl)
Pd-Catalyst Compatibility
High (Does not coordinate Pd)
Moderate (Steric bulk can hinder approach)
Moderate
Regioselectivity
Often yields separable 1,4 / 1,5 mixtures
Favors less hindered isomer (kinetic)
Often yields mixtures
Deprotection
Fluoride (TBAF) or Lewis Acid (MgBr₂)
Mild Acid (TFA/DCM or AcOH)
Acid (TFA) or Heat
Cost/Toxicity
High / SEM-Cl is toxic
Moderate / Trt-Cl is cheap
Low / Boc₂O is benign
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the appropriate nitrogen protecting group based on downstream chemistry.
Deep Dive: The Regioselectivity Challenge
Protecting 4-substituted imidazoles creates a tautomeric conflict. The 4-iodoimidazole-2-carboxylate exists in equilibrium. Upon deprotonation, the anion can be alkylated at N1 or N3.[1]
1,4-Isomer (Target): The PG is attached to the nitrogen distal to the iodine (N1). This is sterically favored if the iodine is bulky, as the PG sits next to the smaller H-atom at C5.
1,5-Isomer (Byproduct): The PG is attached to the nitrogen proximal to the iodine. This forms due to the electronic withdrawing effect of the ester and iodine, which can acidify the specific NH tautomer.
Critical Insight: For 4-iodoimidazole-2-carboxylates, SEM protection typically yields a mixture , often favoring the 1,4-isomer (approx. 3:1 to 6:1 ratio), but chromatographic separation is mandatory before proceeding to cross-coupling to ensure structural integrity.
Detailed Protocols
Protocol A: SEM Protection (The "Gold Standard" for Coupling)
Best for: Subsequent Suzuki/Sonogashira coupling or lithiation.
Identification: The 1,4-isomer (usually major) typically elutes after the 1,5-isomer (minor) due to the dipole moment interaction with silica, though this can vary. Verify by NOE NMR : Irradiate the N-CH₂-SEM protons. If you see enhancement of the imidazole C-H signal, it is the 1,4-isomer (PG is near the H). If you see no enhancement (or enhancement of the Iodine environment, which is invisible in 1H NMR), it is the 1,5-isomer.
Protocol B: Trityl Protection (The "Steric Shield")
Best for: Acid-sensitive substrates or when avoiding toxic SEM-Cl.
Reagents:
Substrate (1.0 equiv)
Trityl Chloride (Trt-Cl) (1.1 equiv)
Triethylamine (Et₃N) (2.5 equiv) or DIPEA
DCM (Dichloromethane) (0.2 M)
Workflow:
Dissolution: Dissolve substrate and Et₃N in DCM at RT.
Addition: Add Trt-Cl in one portion.
Reaction: Stir at RT for 12–18 hours.
Note: The reaction is slower than SEM protection due to the steric bulk of the trityl group and the 2-ester.
Workup: Wash with water, then brine. Dry over MgSO₄.
Purification: Recrystallization from EtOH or Hexane/EtOAc is often possible due to the high crystallinity of trityl derivatives. If chromatography is needed, use neutralized silica (pre-wash column with 1% Et₃N in Hexane) to prevent acid-catalyzed deprotection on the column.
Deprotection Strategies
Once the core transformation (e.g., Suzuki coupling at C4) is complete, the PG must be removed.
Method
Reagents
Conditions
Mechanism
Notes
SEM Removal (Fluoride)
TBAF (1 M in THF)
Reflux, 4–12 h
Fluoride attacks Si, fragmentation
Can be slow. Ethylenediamine can be added to scavenge formaldehyde byproduct.
SEM Removal (Acid)
6N HCl / EtOH
60 °C, 2 h
Acid hydrolysis
Risk: May hydrolyze the 2-ethyl ester to the carboxylic acid.
SEM Removal (Mild)
MgBr₂ · OEt₂
nitromethane, RT
Lewis Acid assisted
Excellent for sensitive substrates [1].
Trityl Removal
TFA / DCM (1:10)
RT, 1 h
Acidolysis
Very fast. The solution turns yellow (trityl cation). Quench with MeOH.
Deprotection Workflow Visualization
Figure 2: Workflow for deprotection based on PG and substrate sensitivity.
Troubleshooting & Quality Control
NMR Diagnostic (SEM): Look for the characteristic singlet at
ppm (TMS group) and the methylene triplets at and ppm.
NMR Diagnostic (Trityl): Look for the multiplet of 15 aromatic protons at
ppm.
Iodine Stability: If the iodine atom is lost during protection (rare but possible with aggressive nucleophiles), the C4-H signal will appear in the proton NMR (
ppm depending on solvent).
Ester Hydrolysis: Ensure the ethyl quartet (
ppm) and triplet ( ppm) remain intact after workup. Avoid strong hydroxide bases during workup.
References
Vedejs, E., &wq; Duncan, S. M. (2000). A Mild, Chemoselective Method for the Removal of SEM and MOM Protecting Groups. The Journal of Organic Chemistry. Link
Greene, T. W., &wq; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
Lipshutz, B. H., &wq; Pegram, J. J. (1980).[5] beta-(Trimethylsilyl)ethoxymethyl chloride.[6] A new reagent for the protection of the hydroxyl group.[6] Tetrahedron Letters. Link
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
Revesz, L., et al. (2004). Synthesis of P38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Example of 4-iodoimidazole scaffold manipulation). Link
Technical Support Center: Improving the Yield of Ethyl 4-iodo-1H-imidazole-2-carboxylate Iodination
Introduction Ethyl 4-iodo-1H-imidazole-2-carboxylate is a critical building block in pharmaceutical research and development, notably for introducing the imidazole moiety into complex molecular scaffolds through cross-co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a critical building block in pharmaceutical research and development, notably for introducing the imidazole moiety into complex molecular scaffolds through cross-coupling reactions.[1][2] However, the synthesis, specifically the regioselective iodination of the parent ethyl 1H-imidazole-2-carboxylate, is often challenging. Researchers frequently encounter issues with low yields, incomplete reactions, and the formation of difficult-to-separate byproducts.[1][3]
This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic overview to help you overcome common hurdles and significantly improve the yield and purity of your target compound.
Reaction Mechanism & Core Principles
The iodination of the imidazole ring is an electrophilic aromatic substitution reaction. The success of this reaction hinges on activating the imidazole ring to make it sufficiently nucleophilic to attack a weak electrophile like molecular iodine (I₂) or a more reactive source like N-Iodosuccinimide (NIS).
The key mechanistic steps are:
Deprotonation: A base removes the acidic proton from the N-1 position of the imidazole ring. This is a crucial step as it increases the electron density of the ring system, making it more activated towards electrophilic attack.[4]
Electrophilic Attack: The electron-rich imidazole anion attacks the electrophilic iodine source (e.g., I⁺). The C4 and C5 positions are the most electron-rich and thus the most likely sites for substitution.
Rearomatization: The intermediate loses a proton to regain aromaticity, yielding the final iodinated product.
Diagram: Electrophilic Iodination of Ethyl 1H-imidazole-2-carboxylate
Caption: Key steps in the base-mediated electrophilic iodination of the imidazole ring.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Problem Area 1: Low or No Product Yield
Q1: My reaction shows very low conversion, with a lot of starting material remaining. What is the most likely cause?
A: The most common cause is insufficient activation of the imidazole ring, which points to an issue with the base. The N-H proton of imidazole is weakly acidic, and deprotonation is required to make the ring electron-rich enough to attack iodine.[4] If your base is too weak or used in insufficient quantity, the reaction will be sluggish or stall completely.
Insight: While sodium bicarbonate (NaHCO₃) is commonly cited, it is a relatively weak base. For a less reactive substrate like ethyl imidazole-2-carboxylate (the ester group is electron-withdrawing), a stronger base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or even sodium hydride (NaH) in an anhydrous solvent might be necessary to drive the deprotonation equilibrium forward.[1][2]
Actionable Advice:
Switch to a Stronger Base: Replace NaHCO₃ with an equivalent amount of K₂CO₃ or NaOH.
Check Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of the base relative to the starting material.
Improve Solubility: If using an inorganic base in an organic solvent, ensure vigorous stirring. Phase-transfer catalysts can sometimes be beneficial.
Q2: I'm using a strong base, but the yield is still poor. Could my iodinating agent be the problem?
A: Yes. Molecular iodine (I₂) is a mild electrophile.[5] Its reactivity can be insufficient, especially if the substrate is deactivated. Furthermore, the solubility of I₂ in many common organic solvents is low.
Insight: N-Iodosuccinimide (NIS) is a more powerful and soluble electrophilic iodinating agent than I₂.[5][6] It often provides higher yields under milder conditions and with better regioselectivity, reducing side reactions. Several modern methods also use activators or catalysts, such as trifluoroacetic acid or silver salts, in combination with NIS to further enhance its electrophilicity, although this may not be necessary for an already activated imidazole.[6][7]
Actionable Advice:
Switch to NIS: Replace I₂ with 1.1 to 1.3 equivalents of NIS. Acetonitrile (CH₃CN) or Dichloromethane (DCM) are good solvent choices for NIS reactions.
For I₂ Reactions: If you must use I₂, improve its solubility by adding a co-solvent like sodium or potassium iodide (NaI or KI). This forms the more soluble and reactive triiodide (I₃⁻) ion in solution.[1][3]
Problem Area 2: Formation of Byproducts
Q3: My mass spec analysis shows a significant peak corresponding to a di-iodinated product. How can I prevent this?
A: The formation of di-iodinated species (e.g., ethyl 4,5-diiodo-1H-imidazole-2-carboxylate) is a classic problem of over-iodination.[1] This occurs because the initial mono-iodinated product can be reactive enough to undergo a second iodination.
Insight: This issue is governed by both stoichiometry and reaction rate. Adding the iodinating agent too quickly creates localized areas of high concentration, promoting a second reaction before the reagent has dispersed.
Actionable Advice:
Control Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the iodinating agent, but avoid large excesses.
Slow Addition: Add the iodinating agent (I₂ solution or solid NIS) portion-wise or as a slow, dropwise solution over an extended period (e.g., 1-2 hours).
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This slows the rate of the second iodination more significantly than the first, improving selectivity.[3]
Use Excess Imidazole (for simpler imidazoles): In some protocols for the parent imidazole, a large excess of the starting material is used to statistically favor mono-iodination. The unreacted starting material is then recovered.[1][2]
Q4: I see other unexpected spots on my TLC plate. What could they be?
A: Besides di-iodination, other byproducts can arise from reaction with the solvent or degradation.
Insight: Solvents like DMF, while excellent for solubility, can sometimes participate in side reactions under basic conditions or at elevated temperatures. The product itself can also be sensitive to light or strong acids/bases over long periods.
Actionable Advice:
Choose an Inert Solvent: Consider switching to solvents like THF, Dichloromethane (DCM), or Acetonitrile.
Monitor Reaction Progress: Use TLC to track the reaction. Stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.
Protective Workup: During the workup, avoid exposure to strong acids or bases for prolonged periods. Neutralize the reaction mixture carefully.
Problem Area 3: Purification Challenges
Q5: My crude product is a sticky oil or refuses to crystallize. How can I effectively purify it?
A: Purification can be challenging due to the polar nature of the imidazole ring and the presence of similarly polar byproducts.
Insight: The di-iodinated byproduct often has different solubility characteristics than the desired mono-iodo product. This difference can be exploited.[8]
Actionable Advice:
Two-Step Recrystallization: This is a highly effective method. First, suspend the crude material in a mixture of water with a small amount of ethanol (e.g., 30:1 ratio) and heat to reflux. The less soluble di-iodo impurity will remain as a solid. Perform a hot filtration to remove it. The desired product is in the filtrate. Allow the filtrate to cool and crystallize.[8]
Second Recrystallization: The solid obtained from the first step can be further purified by recrystallization from a different solvent system, such as isopropanol/n-hexane or ethyl acetate/n-hexane, to remove any remaining starting material.[3][8]
Column Chromatography: If recrystallization fails, silica gel chromatography is an option. Use a gradient elution, starting with a less polar mobile phase (e.g., 50% ethyl acetate in hexanes) and gradually increasing the polarity by adding methanol (e.g., up to 5% methanol in ethyl acetate).[8]
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common iodination reaction problems.
Optimized Experimental Protocol
This protocol utilizes N-Iodosuccinimide (NIS) for a more reliable and higher-yielding reaction under mild conditions.
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 1H-imidazole-2-carboxylate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration relative to the starting material).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the stirred slurry in small portions over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NIS/iodine (the color will fade).
Workup:
Remove the acetonitrile under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the layers. Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification:
Purify the crude solid using the two-step recrystallization method described in Q5.[8] First, reflux in a water/ethanol mixture and perform a hot filtration to remove di-iodo impurities. Second, recrystallize the resulting solid from an ethyl acetate/hexane mixture to obtain the pure Ethyl 4-iodo-1H-imidazole-2-carboxylate as a white to off-white solid.
Summary of Reaction Conditions
For easy comparison, the table below summarizes different approaches found in the literature for the iodination of the parent imidazole ring, which can be adapted for this specific substrate.
Preventing deiodination during palladium coupling of imidazole esters
Topic: Prevention of Protodeiodination (Hydrodehalogenation) Ticket ID: IMID-PD-404 Status: Open for Resolution Introduction: The Deiodination Trap Senior Scientist Note: Coupling iodo-imidazole esters presents a unique...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Protodeiodination (Hydrodehalogenation)
Ticket ID: IMID-PD-404
Status: Open for Resolution
Introduction: The Deiodination Trap
Senior Scientist Note:
Coupling iodo-imidazole esters presents a unique paradox. The electron-withdrawing nature of the ester and the imidazole ring makes the C–I bond highly reactive toward oxidative addition. However, this same electronic deficiency stabilizes the resulting Palladium(II) intermediate. If the subsequent step (transmetallation) is sluggish, the Pd-complex "waits" and becomes vulnerable to scavenging hydrides from the environment.
The result is protodeiodination : the iodine is replaced by a hydrogen atom, destroying your functional handle and capping the synthesis. This guide details how to outcompete this side reaction.
Module 1: The Mechanistic Battlefield
To solve the problem, you must visualize the competition. Deiodination is not random; it is a specific pathway driven by the presence of hydride sources (
) and slow catalytic turnover.
Diagram 1: The Competitive Pathway
This diagram illustrates the "Critical Junction" where your reaction succeeds or fails.
Caption: The "Critical Junction" occurs after Oxidative Addition. If Transmetallation is slower than Hydride capture, deiodination dominates.
Module 2: The Anti-Deiodination Toolkit
You must eliminate hydride donors and accelerate transmetallation. Use this matrix to select your conditions.
Table 1: Reagent Selection Strategy
Component
Recommended
Avoid (High Risk)
Technical Rationale
Ligand
Buchwald (XPhos, SPhos) or dppf
,
Bulky, electron-rich ligands accelerate reductive elimination, leaving less time for side reactions. prevents -hydride elimination via chelation.[1]
Base
, ,
, , Amines
Alkoxides and amines are primary sources of -hydrides. Inorganic bases in aprotic solvents minimize this risk.
Solvent
Toluene , Dioxane, DMF
Alcohols (MeOH, EtOH, iPrOH)
Alcohols are the #1 cause of deiodination. Pd oxidizes alcohols to ketones/aldehydes, generating the fatal Pd-H species.
Catalyst
Pd-G3/G4 Precatalysts
, (alone)
Heterogeneous Pd/C is a hydrogenation catalyst and will strip iodides. Precatalysts ensure immediate active Pd(0) concentration.
Module 3: Optimized Experimental Protocol (SOP)
Objective: Suzuki-Miyaura coupling of an imidazole ester with a boronic acid, minimizing deiodination.
Failure Marker: If you see [M-I+H] (mass of substrate minus 126), stop. You are deiodinating.
Module 4: Troubleshooting & FAQs
Diagram 2: Diagnostic Decision Tree
Caption: Follow the LCMS data to identify the root cause of failure.
Frequently Asked Questions
Q1: My reaction turns black immediately and yields only deiodinated product. Why?A: "Pd-Black" formation indicates catalyst decomposition. The resulting heterogeneous nanoparticles are excellent at dehalogenation but poor at coupling.
Fix: Switch to a supporting ligand like dppf or Xantphos . These bidentate ligands bite the Palladium tightly, preventing the formation of Pd-Black and shutting down the hydride mechanism.
Q2: Can I use ethanol or methanol to improve solubility?A:Absolutely not. Primary and secondary alcohols are "sacrificial reductants." Palladium will oxidize the alcohol to an aldehyde/ketone, stripping a hydride in the process (
). This will immediately reduce your iodo-imidazole. Use DMF or DMAc if solubility is an issue.
Q3: The imidazole nitrogen is unprotected. Is that a problem?A: Yes. Free N-H imidazoles poison the catalyst by binding tightly to the Pd center, preventing the boronic acid from entering. This stalls the cycle, and a stalled cycle leads to deiodination.
Fix: Protect the nitrogen (SEM, Boc, Methyl) or use a massive excess of base to keep the imidazole deprotonated (anionic), though protection is safer.
Q4: I see the "Homocoupling" of my boronic acid, but my imidazole is untouched.A: This means your boronic acid is reacting with itself faster than with the Pd-imidazole complex.
Fix: This effectively lowers your boronic acid concentration. Add the boronic acid in portions (or via syringe pump) or increase the equivalents to 2.0–3.0.
References
Navarro, O., et al. (2004).[4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 69(9), 3173-3180.
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.
Bellina, F., et al. (2004). "Palladium-catalyzed cross-coupling reactions of imidazoles." Tetrahedron, 60(29), 5999-6004.
Shermolovich, Y. G., et al. (2020). "Mechanistic insights into the protodehalogenation of aryl halides in palladium-catalyzed reactions." Journal of Organometallic Chemistry, 918, 121288.
Purification of Ethyl 4-iodo-1H-imidazole-2-carboxylate by column chromatography
Technical Support Center: Purification of Ethyl 4-iodo-1H-imidazole-2-carboxylate Case ID: PUR-IMG-4I-2024 Subject: Optimization of Column Chromatography for Iodinated Imidazole Esters Assigned Specialist: Senior Applica...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Ethyl 4-iodo-1H-imidazole-2-carboxylate
Case ID: PUR-IMG-4I-2024
Subject: Optimization of Column Chromatography for Iodinated Imidazole Esters
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Analysis
User Query: How do I purify Ethyl 4-iodo-1H-imidazole-2-carboxylate (CAS: 1824103-80-1) using column chromatography?
Technical Assessment:
Purifying Ethyl 4-iodo-1H-imidazole-2-carboxylate presents a classic "push-pull" challenge in chromatography. You are dealing with a molecule that contains a basic nitrogen (N-3), an acidic proton (N-1, made more acidic by the electron-withdrawing ester and iodine), and a lipophilic, labile iodine atom.
The Challenge: The free N-H proton acts as a hydrogen bond donor to the silanol groups on silica gel, causing severe tailing (streaking) and poor resolution.
The Stability Risk: The C-I bond is sensitive to light and Lewis acids. Prolonged exposure to acidic silica or light can cause deiodination (turning your column pink/purple).
The Impurity Profile: The primary impurities are usually 4,5-diiodo-1H-imidazole-2-carboxylate (over-iodinated, less polar) and ethyl 1H-imidazole-2-carboxylate (unreacted starting material, more polar).
Pre-Purification Diagnostics (The "Triage")
Before packing your column, you must validate your sample state. Run this diagnostic checklist.
Diagnostic Check
Observation
Action Required
Solubility Test
Insoluble in Hexane/DCM?
Mandatory: Use "Dry Loading" (see Protocol). Liquid injection will precipitate the compound at the column head.
TLC Analysis
Spot is "streaking" or "comet-shaped"?
Your mobile phase lacks a modifier. Add 1% Triethylamine (TEA) or use NH₃-saturated MeOH.
Crude Color
Dark brown/Purple?
Free iodine is present. Wash crude organic layer with 10% (Sodium Thiosulfate) before drying.
Impurity Ratio
>15% Di-iodo impurity?
Stop. Consider recrystallization (e.g., Isopropyl ether or EtOH/Water) before column. The di-iodo species crystallizes differently.
Strategic Protocol: Column Chromatography
This protocol is designed to suppress silanol interactions and maximize the separation factor (
) between the mono-iodo product and the di-iodo impurity.
Phase A: Stationary Phase Selection
Recommended: Standard Silica Gel 60 (
).
Pre-treatment: If the compound is highly acid-sensitive, neutralize the silica by flushing the column with Mobile Phase + 1% Triethylamine (TEA) before loading.
Phase B: Mobile Phase Systems
Choose your system based on the separation required.
Cons: Can be too strong; risk of co-elution if gradient is too fast.
System 2 (High Resolution): Hexanes / Ethyl Acetate + Modifier
Gradient: 90:10
40:60 Hex:EtOAc.
Modifier:Add 0.5% - 1.0% Triethylamine (TEA) to both solvent bottles.
Why: The TEA blocks silanol sites, sharpening the peak shape of the imidazole.
Phase C: Loading & Elution (Step-by-Step)
Dry Loading (Critical Step):
Dissolve crude material in a minimal amount of MeOH or Acetone.
Add silica gel (ratio 1:2 mass/mass relative to crude).
Rotary evaporate until a free-flowing powder remains.
Load this powder carefully onto the top of the pre-packed column.
Elution Strategy:
Start isocratic (low polarity) for 2 Column Volumes (CV) to elute the non-polar 4,5-diiodo impurity (it runs faster).
Begin gradient.[1][2] The mono-iodo product typically elutes mid-gradient.
The unreacted starting material (no iodine) will elute last (most polar).
Troubleshooting Guide & FAQs
Q1: My product is streaking down the TLC plate and the column. How do I fix this?
Root Cause: The imidazole N-H is hydrogen-bonding to the silica.
Solution: You must "cap" the silica. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. If using TEA, remember to dry your fractions thoroughly under high vacuum to remove the amine smell, or wash the combined organic fractions with a mild buffer (pH 7-8) if the product is stable.
Q2: The column turned pink/purple during the run.
Root Cause: Oxidative deiodination. Iodine is being liberated, likely due to light exposure or acidic sites on the silica.
Solution:
Wrap the column in aluminum foil immediately.
Speed up the flow rate to minimize residence time.
Collect fractions into flasks containing a few crystals of Sodium Thiosulfate to quench free iodine immediately.
Q3: I cannot separate the mono-iodo product from the di-iodo impurity.
Root Cause: The polarity difference is small.
Solution: Switch to a Toluene / Ethyl Acetate system. The
- interactions between toluene and the imidazole ring often provide a different selectivity (selectivity orthogonal to Hex/EtOAc). Start with 10:1 Toluene:EtOAc.
Q4: My recovery is low (<50%), but no product is in the waste.
Root Cause: Irreversible adsorption (chemisorption) to the silica.
Solution: Flush the column with DCM : MeOH : NH₄OH (90:9:1) . If the product comes off, your standard eluent was too weak or the silica too active. For future runs, deactivate the silica or use Alumina (Neutral) as the stationary phase.
Visual Logic Flows
Workflow: Purification Decision Tree
Caption: Decision tree prioritizing recrystallization for gross impurity removal, followed by column chromatography strategies based on solubility.
Logic: Troubleshooting Tailing & Separation
Caption: Rapid response logic for common chromatographic defects associated with iodinated imidazoles.
References
BenchChem. Technical Support Center: Purification of 4-iodo-1H-imidazole. (General protocols for iodinated imidazoles and recrystallization vs. column decisions). Link
Sigma-Aldrich. Ethyl 4-iodo-1H-imidazole-2-carboxylate Product Sheet. (Storage conditions, pKa data, and safety handling). Link
Organic Chemistry Portal. Synthesis of Imidazoles. (Mechanistic background on imidazole reactivity and protection strategies). Link
Google Patents. CN110938036A - Preparation method of 4-iodine-1H-imidazole. (Industrial purification data citing recrystallization yields and solvent systems).[1][3] Link
Technical Support Center: Minimizing Dimer Formation During Synthesis of Imidazole-2-carboxylates
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of i...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of imidazole-2-carboxylates. Dimer formation is a common and often frustrating side reaction in this process, leading to reduced yields and complex purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthesis and minimize the formation of these unwanted byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab. The solutions are based on established chemical principles and field-proven optimization strategies.
Q1: My primary yield is a dimeric byproduct. What are the likely causes and how can I fix it?
A1: The formation of a significant dimeric byproduct typically points to reaction conditions that favor intermolecular side reactions over the desired intramolecular carboxylation. The core issue is that a reactive intermediate is being attacked by another molecule of your starting imidazole, which is acting as a nucleophile, before it can be successfully carboxylated.[1] This is especially prevalent with electron-rich imidazoles.[1]
The most common culprits are related to concentration, temperature, and the rate of reagent addition. High local concentrations of reactive species increase the probability of collision and subsequent dimerization.
Key Causality: The reaction to form an imidazole-2-carboxylate, for instance using an N-substituted imidazole and an acylating agent like ethyl chloroformate, proceeds through a highly reactive intermediate (e.g., an acylated imidazolium salt). This intermediate is susceptible to nucleophilic attack. If another imidazole molecule attacks this intermediate at the C2 position before the desired reaction or rearrangement completes, a dimer can form.
To address this, we must modify the reaction conditions to kinetically favor the desired product.
Comparative Analysis of Reaction Conditions
The table below summarizes problematic conditions that encourage dimer formation and the corresponding optimized conditions to suppress it.
Parameter
Problematic Condition (Favors Dimer)
Optimized Condition (Minimizes Dimer)
Rationale
Temperature
Room temperature or elevated
0 °C to -20 °C
Lowers the reaction rate, giving the desired pathway a kinetic advantage and reducing the energy available for side reactions.[2][3][4]
Reagent Addition
Rapid or bulk addition of electrophile
Slow, dropwise addition via syringe pump
Maintains a low, steady-state concentration of the reactive intermediate, minimizing the chance for intermolecular reactions.[1]
Concentration
High concentration of reactants
More dilute reaction mixture
Reduces the statistical probability of two reactive molecules encountering each other.[1]
Base Equivalents
Significant excess of base
Stoichiometric or slight excess (e.g., 2.0-2.1 eq.)
While a base like triethylamine is necessary, a large excess can promote side reactions. Using precise equivalents is crucial.[2][3]
Order of Addition
Imidazole added to electrophile
Electrophile added to imidazole solution ("Normal Addition")
Ensures the electrophile is always the limiting reagent in the immediate reaction environment.
Optimized Protocol: Synthesis of Ethyl 1-Methyl-1H-imidazole-2-carboxylate
This protocol incorporates the principles above to minimize dimer formation.
Preparation:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel (or syringe pump inlet), dissolve 1-methyl-1H-imidazole (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous acetonitrile (to make a ~1.0 M solution of the imidazole).[2][3][4]
Purge the flask with an inert gas (Argon or Nitrogen).
Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).[4]
Reagent Addition:
In a separate dry flask, prepare a solution of ethyl chloroformate (2.0 eq.) in anhydrous acetonitrile.[2][3]
Using a syringe pump or the dropping funnel, add the ethyl chloroformate solution to the vigorously stirred, cold imidazole solution dropwise over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below -15 °C throughout the addition. [1][4]
Reaction and Work-up:
After the addition is complete, allow the reaction mixture to stir at -20 °C for an additional hour before slowly warming to room temperature and stirring for 16 hours.[2][3]
Monitor the reaction by Thin-Layer Chromatography (TLC).
Upon completion, quench the reaction by filtering off the triethylamine hydrochloride salt. The filtrate can be concentrated under reduced pressure.[2][3]
The crude product should then be purified by column chromatography on silica gel to separate the desired monomer from any residual dimer and other impurities.[2][3]
Troubleshooting Workflow Diagram
If you continue to face issues, this workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: Logical workflow for troubleshooting dimer formation.
Frequently Asked Questions (FAQs)
Q2: What is the proposed mechanism for dimer formation?
A2: The dimerization process is a competing side reaction to the main carboxylation pathway. It is generally understood to proceed through the nucleophilic attack of a neutral imidazole molecule on a highly electrophilic reaction intermediate.
Mechanistic Steps:
Activation: The electrophile, such as ethyl chloroformate (E-Cl), reacts with an N-substituted imidazole (Im-R) to form a highly reactive N-acylimidazolium salt intermediate. This intermediate is very electrophilic at the C2 carbon.
Nucleophilic Attack (Dimerization Pathway): A second molecule of the starting imidazole (Im-R), which is a moderate nucleophile, attacks the electrophilic C2 carbon of the N-acylimidazolium intermediate.
Proton Transfer & Stabilization: Subsequent proton transfer and rearrangement steps lead to the formation of a stable dimeric structure. This pathway is in direct competition with the desired deprotonation at C2 and subsequent carboxylation.
The diagram below illustrates this competitive process.
Caption: Competing pathways of carboxylation vs. dimerization.
Q3: Are certain imidazole substrates or reagents more prone to dimerization?
A3: Yes, the electronic properties of the imidazole ring and the nature of the reagents play a crucial role.
Imidazole Substrate: Imidazoles with electron-donating groups (EDGs) on the ring (e.g., alkyl, alkoxy groups) are more electron-rich. This increases the nucleophilicity of the imidazole nitrogen and the ring itself, making it more likely to act as a nucleophile and attack the reactive intermediate, thus promoting dimer formation.[1] Conversely, imidazoles with electron-withdrawing groups (EWGs) like nitro or cyano groups are less nucleophilic and generally less prone to this specific side reaction.
Acylating Agent: Highly reactive acylating agents (e.g., acid chlorides, anhydrides) generate the reactive intermediate very quickly. If not controlled, this rapid formation can lead to a buildup of the intermediate and increase the rate of dimerization. Less reactive agents might offer better control but could require harsher conditions, which introduces other potential side reactions.
Q4: How can I confirm the presence of a dimer in my crude product?
A4: Standard analytical techniques are highly effective for identifying dimeric byproducts.
Thin-Layer Chromatography (TLC): Dimeric products are significantly larger and often have different polarity compared to the starting material and the desired monomer. The dimer will appear as a distinct spot, typically with a different Rf value.
Mass Spectrometry (MS): This is the most definitive method. The mass spectrum of the crude product will show a peak corresponding to the molecular weight of the dimer, which will be approximately double that of the starting imidazole plus the added acyl group, minus the leaving groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the dimer's spectrum, you may observe a significant downfield shift or disappearance of the proton at the C2 position compared to the starting material. The integration of aromatic to aliphatic protons will also be altered in a predictable way.
¹³C NMR: The spectrum will show a more complex set of signals compared to the monomer, consistent with a larger, less symmetric molecule.
A Senior Application Scientist's Guide to HPLC Method Development for Purity Testing of Iodinated Imidazoles
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Iodinated...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Iodinated imidazoles, a class of compounds integral to many therapeutic agents, present unique analytical challenges due to their chemical properties. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these critical molecules, grounded in experimental data and established scientific principles. We will explore the strategic choices behind method development, from column and mobile phase selection to detector technology, and provide a robust, validated protocol that serves as a self-validating system for your laboratory.
The Analytical Imperative: Why Purity Testing of Iodinated Imidazoles Matters
Iodinated imidazoles are key structural motifs in a range of pharmaceuticals. The synthetic pathways to these compounds can often yield a variety of impurities, including unreacted starting materials, regioisomers (e.g., 4-iodo- vs. 5-iodo- isomers), and byproducts of over-iodination, such as di- and tri-iodinated species.[1][2][3] These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.[4]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolving power, sensitivity, and reproducibility for separating and quantifying impurities in a sample mixture.[1] This guide will focus on Reversed-Phase HPLC (RP-HPLC), the most common and suitable mode for moderately polar compounds like iodinated imidazoles.[1]
Strategic Method Development: A Comparison of Chromatographic Approaches
The development of a successful HPLC method is a systematic process of optimizing the separation of the main compound from all potential impurities. This involves a careful selection of the stationary phase (the column), the mobile phase (the solvents), and the detector.
The Heart of the Separation: Choosing the Right HPLC Column
The choice of column is paramount in achieving the desired separation. For iodinated imidazoles, which contain both a polar imidazole ring and a more hydrophobic iodinated aromatic system, several column chemistries can be considered. The most common choice is a C18 column, but alternative selectivities offered by Phenyl-Hexyl and Pentafluorophenyl (PFP) columns can be highly advantageous, particularly for separating closely related isomers.[5][6][7]
C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC, offering excellent hydrophobic retention.[6] They are a good starting point for most applications. However, for complex mixtures of isomers, a C18 column alone may not provide adequate resolution.[8]
Phenyl-Hexyl Columns: These columns have a phenyl ring linked to the silica surface by a hexyl chain. This provides a unique selectivity due to π-π interactions between the phenyl stationary phase and the aromatic ring of the iodinated imidazole.[6][9] This can significantly enhance the separation of regioisomers and other aromatic impurities that are difficult to resolve on a C18 column.[5]
Pentafluorophenyl (PFP) Columns: PFP columns offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[7][10] This makes them particularly effective for separating halogenated aromatic compounds and positional isomers.[10] The unique selectivity of PFP phases can often provide superior resolution for challenging separations where C18 columns fall short.[7][10]
Table 1: Comparison of HPLC Column Chemistries for Iodinated Imidazole Analysis
Column Chemistry
Primary Interaction Mechanism
Advantages for Iodinated Imidazoles
Potential Disadvantages
C18
Hydrophobic
Good general-purpose retention, widely available, robust.
May not resolve closely related regioisomers or halogenated byproducts.
Phenyl-Hexyl
Hydrophobic, π-π interactions
Enhanced selectivity for aromatic and unsaturated compounds, improved resolution of regioisomers.[6][9]
May have different retention characteristics compared to C18, requiring method re-optimization.
Excellent for halogenated aromatic compounds and regioisomers, offers alternate selectivity to C18.[7][10]
May exhibit lower hydrophobicity compared to traditional C18 phases.[7]
The Driving Force: Mobile Phase Optimization
The mobile phase composition is a critical parameter for controlling the retention and selectivity of the separation. For iodinated imidazoles, which are often basic compounds, controlling the pH and using appropriate additives is crucial for achieving good peak shape and reproducibility.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths. The choice between acetonitrile and methanol can also influence selectivity, with methanol sometimes enhancing π-π interactions with phenyl-based columns.[5]
Aqueous Phase and pH Control: A buffered aqueous phase is essential to control the ionization state of the imidazole ring. A pH of around 3 is often a good starting point, as it ensures the imidazole is protonated, leading to more consistent retention.[1] Formic acid or trifluoroacetic acid (TFA) are common mobile phase additives for pH control.[1]
Additives for Improved Peak Shape: Basic compounds like imidazoles can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[12] To mitigate this, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[12][13] TEA masks the active silanol sites, resulting in improved peak symmetry.[12] Ammonium acetate is another useful additive, especially for LC-MS applications, as it is volatile and provides good buffering capacity around a neutral pH.[14]
Seeing the Unseen: A Comparison of Detector Technologies
The choice of detector depends on the analytical requirements, including sensitivity, selectivity, and the need for structural information.
UV/Diode Array Detector (DAD): UV detectors are the most common in HPLC due to their robustness and wide applicability for compounds with a chromophore, which includes iodinated imidazoles.[15] A DAD has the advantage of collecting spectra across a range of wavelengths, which can help in peak purity assessment and method development.[15]
Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio information, which is invaluable for impurity identification and structural elucidation.[16] For purity testing, LC-MS can confirm the identity of known impurities and help to identify unknown peaks, especially those that may co-elute with other components or have poor UV absorption.[15] The high sensitivity and selectivity of MS make it a powerful tool for comprehensive impurity profiling.[15][16]
Table 2: Comparison of HPLC Detector Performance
Detector
Principle
Advantages for Impurity Profiling
Limitations
UV/DAD
UV Absorbance
Robust, cost-effective, good for quantitation of known impurities. DAD allows for peak purity analysis.[15]
Requires chromophore, may not detect non-UV active impurities, limited structural information.[15]
MS
Mass-to-charge ratio
High sensitivity and selectivity, provides molecular weight information for impurity identification, can detect co-eluting peaks.[15]
Higher cost and complexity, response can be matrix-dependent.
A Robust, Validated HPLC Method for Purity Testing of 4-Iodo-1H-Imidazole
The following protocol provides a starting point for a stability-indicating HPLC method for the purity analysis of 4-iodo-1H-imidazole. This method is designed to be validated according to ICH guidelines.[1]
Experimental Protocol
Instrumentation and Materials:
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
HPLC-grade acetonitrile, water, and formic acid.
Reference standard of 4-iodo-1H-imidazole (purity >98%).[1]
Preparation of Solutions:
Mobile Phase A: 0.1% (v/v) formic acid in water.[1]
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]
Standard Solution: Accurately weigh approximately 10 mg of the 4-iodo-1H-imidazole reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.[1]
Sample Solution: Prepare the sample solution of synthesized 4-iodo-1H-imidazole at the same concentration as the standard solution using the diluent.[1]
Chromatographic Conditions:
Column: C18 (4.6 x 250 mm, 5 µm).
Mobile Phase: Gradient elution as described in Table 3.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Table 3: Gradient Elution Program
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
10.0
30
70
15.0
30
70
15.1
70
30
20.0
70
30
System Suitability
Before sample analysis, the system suitability must be verified. This is typically done by making at least five replicate injections of the standard solution. The acceptance criteria should be pre-defined, for example:
Tailing factor for the 4-iodo-1H-imidazole peak: ≤ 2.0
Relative standard deviation (RSD) of the peak area: ≤ 2.0%
Proving Specificity: The Role of Forced Degradation Studies
A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the active ingredient from its degradation products.[4] Forced degradation studies are performed to demonstrate this by intentionally degrading the sample under various stress conditions.[4][17]
Forced Degradation Protocol
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize before injection.
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).
Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines.[18]
The goal is to achieve 5-20% degradation of the active ingredient.[4] The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation products are baseline resolved from the main peak and from each other. LC-MS is particularly useful in these studies for the structural elucidation of the degradation products.[16]
An Orthogonal Approach: HPLC vs. NMR for Purity Determination
While HPLC is a powerful tool for purity analysis, it is not without its limitations. For a comprehensive assessment of purity, an orthogonal technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary and confirmatory data.[1]
HPLC excels at detecting and quantifying trace-level impurities, especially when they are structurally similar to the main compound. Its high sensitivity makes it ideal for routine quality control.[1]
Quantitative NMR (qNMR) is a primary analytical method that can provide an absolute purity value without the need for a reference standard of the main component. It is also excellent for structural confirmation and can identify and quantify impurities if their structures are known or can be elucidated from the spectrum.[19]
In practice, the combination of HPLC and NMR provides the most complete picture of a sample's purity, with HPLC providing high-sensitivity impurity profiling and NMR offering an absolute purity assessment and structural confirmation.[1]
Conclusion
The development of a robust and reliable HPLC method for the purity testing of iodinated imidazoles is a critical activity in pharmaceutical development. As demonstrated, a systematic approach to selecting the column, optimizing the mobile phase, and choosing the appropriate detector is essential for success. By employing alternative column chemistries like Phenyl-Hexyl or PFP, the separation of challenging impurities such as regioisomers can be significantly improved. The use of forced degradation studies is paramount in establishing a truly stability-indicating method, and the complementary use of an orthogonal technique like NMR provides the highest level of confidence in the purity assessment. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers, enabling them to develop and validate high-quality analytical methods for this important class of compounds.
References
Advanced Chromatography Technologies. NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. Available at: [Link]
ACE HPLC. ACE C18-PFP technical brochure. Available at: [Link]
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Available at: [Link]
Shimadzu. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]
Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 739. Available at: [Link]
Waters Corporation. Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Available at: [Link]
Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
Labtech. (2024, January 25). 11 HPLC Problems and Solutions You Must Know. Available at: [Link]
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]
Dong, M. W. (2005). Orthogonal method development using hydrophilic interaction chromatography and reversed-phase high-performance liquid chromatography for the determination of pharmaceuticals and impurities. Journal of Chromatography A, 1083(1-2), 83-91. Available at: [Link]
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
Chrom Tech. HPLC Troubleshooting. Available at: [Link]
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. 98, 171-193. Available at: [Link]
International Journal of Pharmaceutical and Clinical Research. (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available at: [Link]
Roose, P. J., & De Smet, M. (1985). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 329, 23-32. Available at: [Link]
Qiu, H., et al. (2014). Novel imidazolium-embedded and imidazolium-spaced octadecyl stationary phases for reversed phase liquid chromatography. Journal of Chromatography A, 1335, 106-114. Available at: [Link]
Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Available at: [Link]
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
Sepax Technologies, Inc. Sepax Polar Imidazole Column Manual. Available at: [Link]
Al-Shdefat, R., et al. (2023). Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. Molecules, 28(23), 7795. Available at: [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
Cappiello, A., & Famiglini, G. (2020, November 16). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. Available at: [Link]
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. 17(4). Available at: [Link]
MicroSolv Technology Corporation. (2026, February 9). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Available at: [Link]
Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. 47(3). Available at: [Link]
MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions. Available at: [Link]
Phenomenex. (2025, April 1). Types of HPLC Detectors. Available at: [Link]
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Lin, C. E., et al. (2000). Preparation and evaluation of an imidazole-coated capillary column for the electrophoretic separation of aromatic acids. Journal of Chromatography A, 895(1-2), 259-268. Available at: [Link]
ResearchGate. Comparison between MS and DAD detector. Available at: [Link]
Wang, T., & Cohen, S. A. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of The American Society for Mass Spectrometry, 21(4), 541-554. Available at: [Link]
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Nacalai Tesque, Inc. HPLC Column for Structual Isomers. Available at: [Link]
Navigating the Crystalline Landscape of Ethyl 4-iodo-1H-imidazole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates a compound's physical properties, its interactions with biological targets, and ultimately, its therapeutic efficacy. Ethyl 4-iodo-1H-imidazole-2-carboxylate and its derivatives represent a class of compounds with significant potential, yet a comprehensive public repository of their crystal structure data remains elusive.
This guide endeavors to fill this knowledge gap. While a definitive crystal structure for Ethyl 4-iodo-1H-imidazole-2-carboxylate is not publicly available at the time of this writing, we can construct a robust framework for understanding its likely structural characteristics. By examining the crystal structure of a closely related halogenated imidazole and leveraging established principles of crystal engineering, we can provide valuable insights for researchers working with this important scaffold.
The Foundational Scaffold: A Look at a Halogenated Imidazole
To appreciate the structural nuances that the iodo- and ethyl carboxylate substituents impart, we first turn our attention to a simpler, yet informative analogue: 4-bromo-1H-imidazole. A study by Hosten and Betz (2015) provides the crystal structure of this compound, offering a foundational understanding of how a halogen atom influences the packing of an imidazole ring.[1]
Table 1: Crystallographic Data for 4-bromo-1H-imidazole
The crystal structure of 4-bromo-1H-imidazole reveals a network of intermolecular interactions, primarily driven by N-H···N hydrogen bonds, which are a hallmark of imidazole chemistry. The bromine atom participates in weaker halogen bonding interactions, influencing the overall packing arrangement.
The Predicted Impact of Substitution: Iodine and the Ethyl Carboxylate Group
Extrapolating from the 4-bromo-1H-imidazole structure, we can hypothesize the structural contributions of the iodine atom and the ethyl carboxylate group in our target molecule, Ethyl 4-iodo-1H-imidazole-2-carboxylate.
The Influence of Iodine
The substitution of bromine with the larger, more polarizable iodine atom is expected to have a significant impact on the crystal packing.[2][3][4] Iodine is a strong halogen bond donor, capable of forming directional I···N and I···O interactions that can be as strong as conventional hydrogen bonds.[2][3][4] These interactions would likely play a dominant role in the supramolecular assembly of Ethyl 4-iodo-1H-imidazole-2-carboxylate. The presence of the electron-withdrawing carboxylate group would further enhance the halogen bonding propensity of the iodine atom.
The Role of the Ethyl Carboxylate Group
The ethyl carboxylate group at the 2-position introduces several key features:
Hydrogen Bond Acceptor: The carbonyl oxygen of the ester is a potent hydrogen bond acceptor, likely competing with the imidazole nitrogen for the proton of an adjacent molecule.
Steric Bulk: The ethyl group introduces steric hindrance that will influence the overall molecular conformation and packing efficiency.
Conformational Flexibility: The C-C and C-O bonds of the ethyl ester have rotational freedom, which could lead to different crystalline polymorphs.
Experimental Protocol: Synthesis and Crystallization
For researchers aiming to obtain single crystals of Ethyl 4-iodo-1H-imidazole-2-carboxylate suitable for X-ray diffraction, the following protocol, synthesized from various literature procedures for related compounds, is proposed.[5][6][7]
Part 1: Synthesis of Ethyl 4-iodo-1H-imidazole-2-carboxylate
This synthesis involves the direct iodination of a suitable imidazole precursor.
Materials:
Ethyl 1H-imidazole-2-carboxylate
N-Iodosuccinimide (NIS)
Acetonitrile (anhydrous)
Sodium thiosulfate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ethyl acetate
Hexanes
Procedure:
Dissolve Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Crystallization
Obtaining high-quality single crystals is often a matter of patient experimentation with various solvents and techniques.
Recommended Crystallization Methods:
Slow Evaporation: Dissolve the purified product in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexanes) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexanes or diethyl ether). The slow diffusion of the anti-solvent vapors into the solution will gradually decrease the solubility and promote crystal growth.
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., refluxing ethanol or isopropanol).[8] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.
Troubleshooting Crystallization:
Oiling out: If the compound separates as an oil, try using a more dilute solution or a different solvent system.
No crystals form: The solution may be too dilute. Try to slowly evaporate some of the solvent. Seeding the solution with a tiny crystal from a previous attempt can also induce crystallization.
Small or poor-quality crystals: Slow down the crystallization process by reducing the rate of evaporation or cooling.
Visualizing the Process: Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallization of Ethyl 4-iodo-1H-imidazole-2-carboxylate.
Conclusion and Future Directions
While the definitive crystal structure of Ethyl 4-iodo-1H-imidazole-2-carboxylate remains to be elucidated, this guide provides a comprehensive starting point for researchers in the field. By understanding the structural contributions of the key functional groups and following a robust experimental protocol, the path to obtaining high-quality single crystals is made clearer.
The future determination of this crystal structure will be invaluable. It will allow for a direct comparison with the predictions made in this guide and will provide a more complete picture of the supramolecular interactions at play. This knowledge will, in turn, empower medicinal chemists to design next-generation imidazole-based therapeutics with enhanced properties and efficacy.
References
Crystal Growth & Design. (2024). Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. ACS Publications. [Link]
Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-1H-imidazole, at 200 K, C3H3BrN2.
Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
Journal of Molecular Structure. (2015). Exploring heterocyclic cations ability to form the iodide-iodine halogen bond: Case study of chalcogenazolo(ino)quinolinium crystals. ResearchGate. [Link]
Crystal Growth & Design. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. ACS Publications. [Link]
Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. [Link]
University of California, Riverside. (n.d.). Recrystallization of Benzoic Acid. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
Comparative yield of iodination reagents: NIS vs Iodine/KI for imidazoles
Executive Summary: The "Commodity vs. Precision" Verdict In the synthesis of iodoimidazoles, the choice between N-Iodosuccinimide (NIS) and Iodine/Potassium Iodide ( /KI) is rarely about yield alone—it is a decision betw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Commodity vs. Precision" Verdict
In the synthesis of iodoimidazoles, the choice between N-Iodosuccinimide (NIS) and Iodine/Potassium Iodide (
/KI) is rarely about yield alone—it is a decision between cost-efficiency and regiochemical precision .
Select Iodine/KI (
/Base) for large-scale, cost-sensitive production of simple building blocks (e.g., 4-iodoimidazole, 4,5-diiodoimidazole). It offers high atom economy and water-based processing but suffers from poor mono-selectivity without strict stoichiometric control.
Select NIS for late-stage functionalization of complex, electron-rich N-substituted imidazoles. It provides superior regiocontrol and mild conditions (avoiding strong bases), making it the standard for delicate pharmaceutical intermediates, albeit at a significantly higher cost per mole.
Mechanistic Divergence: Anionic vs. Cationic Pathways
The fundamental difference in yield and selectivity stems from the active iodinating species. Understanding this causality is essential for troubleshooting low yields.
Comparative Mechanism Analysis
Method A:
/Base (Anionic Pathway)
Requires deprotonation of the imidazole N-H (pKa ~14.4). The resulting imidazolide anion is highly nucleophilic and attacks molecular iodine. This method is autocatalytic for poly-iodination because the iodo-product is often more acidic (easier to deprotonate) than the starting material, leading to mixtures of mono-, di-, and tri-iodo species.
Method B: NIS (Electrophilic Pathway)
Operates via an
mechanism. NIS provides a source of iodonium (), often activated by Lewis acids or Brønsted acids (e.g., TFA).[1] This pathway favors electron-rich positions (C5 > C4) and does not require the formation of a nucleophilic anion, preventing the "runaway" poly-iodination seen in basic media.
Figure 1: Mechanistic comparison showing the divergence between anionic attack (Method A) and electrophilic substitution (Method B).
Performance Analysis & Yield Comparison
The following data aggregates typical isolated yields from optimized protocols. Note the trade-off:
gives high yields for di-iodination, while NIS excels at mono-iodination of substituted rings.
Feature
Iodine () / KI / Base
N-Iodosuccinimide (NIS)
Primary Target
4-iodoimidazole, 4,5-diiodoimidazole
5-iodo-1-methylimidazole (and analogs)
Typical Yield
70% (4-iodo, via recovery) 80-90% (4,5-diiodo)
73-85% (Regioselective mono-iodo)
Atom Economy
High (using fully with oxidants)
Low (Succinimide byproduct is waste)
Regioselectivity
Poor (Mixture of mono/di/tri without control)
Excellent (C5 selective for N-alkyl)
Solvent System
Water / Alcohols (Green)
MeCN, DMF, DCM (Organic)
Cost Profile
Low ($)
High ($)
Purification
Precipitation/Filtration (Simple)
Column Chromatography/Extraction
Key Experimental Insight
For 4-iodoimidazole , the direct reaction with
often yields a 40:40:20 mixture of mono:di:starting material. The "70% yield" cited in optimized protocols (e.g., BenchChem, Org. Synth.) relies on a recycling loop : unreacted imidazole is extracted and re-reacted, or the di-iodo byproduct is selectively de-iodinated. NIS avoids this complexity for N-substituted substrates but is not cost-effective for the parent imidazole.
Experimental Protocols
Protocol A: Cost-Effective Synthesis of 4-Iodoimidazole (
Method)
Best for: Bulk preparation of simple building blocks.
Reagents: Imidazole (1.0 eq),
(0.5-1.0 eq), NaOH (1.0 eq), KI (catalytic/solubilizer), Water.
Dissolution: Dissolve imidazole (40.8 g, 0.60 mol) and NaOH (24.0 g, 0.60 mol) in water (150 mL). Cool to 0°C.[2][3][4][5]
Iodination: Dissolve
(38.1 g, 0.15 mol) and KI (33.8 g) in water (45 mL). Add this dropwise to the imidazole solution over 1 hour, maintaining T < 5°C.
Note: Using excess imidazole (4 equiv vs Iodine) is crucial to minimize di-iodination.
Reaction: Stir at 0°C for 6 hours.
Workup: Adjust pH to 7–8 with conc. HCl. The product precipitates as a white solid.[2]
Purification: Filter the solid. (Optional: Recrystallize from Isopropanol/Hexane).[4]
Yield: ~70% (based on iodine).
Protocol B: Regioselective Synthesis of 5-Iodo-1-methylimidazole (NIS Method)
Best for: N-alkylated substrates requiring high purity.
Reagents: 1-Methylimidazole (1.0 eq), NIS (1.1 eq), DMF or MeCN.
Setup: Dissolve 1-methylimidazole (10 mmol) in anhydrous acetonitrile (20 mL) under
atmosphere.
Addition: Add N-Iodosuccinimide (NIS) (11 mmol) portion-wise at 0°C. Protect from light.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of less polar spot).
Optimization: If conversion is slow, add 5 mol% TFA (Trifluoroacetic acid).
Workup: Dilute with EtOAc, wash with sat.
(to remove trace ) and water.
Purification: The succinimide byproduct is water-soluble, but flash chromatography (EtOAc/Hexane) is recommended for high purity.
Yield: 73–85% (Isolated).
Decision Matrix: When to Use Which?
Use the following logic flow to select the correct reagent for your specific substrate.
Figure 2: Decision matrix for reagent selection based on substrate substitution and target product.
References
Organic Syntheses , Coll.[3][6][7] Vol. 9, p.503 (1998); Vol. 75, p.124 (1997). Synthesis of 4-Iodo-1H-imidazole. Link
BenchChem Application Note . Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Link
Journal of Organic Chemistry , 2017, 82, 3152-3158. I2-Mediated Intramolecular C-H Amidation. Link
Tetrahedron Letters , 2002, 43, 5047-5048.[1] Regioselective iodination of aromatic compounds with NIS. Link
ResearchGate , An Efficient Route to 5-Iodo-1-methylimidazole. Link
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Ethyl 4-iodo-1H-imidazole-2-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehen...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a comprehensive, risk-based strategy for the safe handling of Ethyl 4-iodo-1H-imidazole-2-carboxylate. Understanding the why behind each piece of personal protective equipment (PPE) is fundamental to fostering a robust safety culture and ensuring the integrity of your work.
Hazard Assessment: Understanding the Compound
Ethyl 4-iodo-1H-imidazole-2-carboxylate is a heterocyclic organic compound. While specific toxicological data for this exact molecule is not extensively published, we can infer its potential hazards by examining its structural components: the imidazole core and the iodo-substituent.
Imidazole Core: Imidazole and its derivatives are known to be potential skin and eye irritants, with some being classified as corrosive, capable of causing burns upon contact.[1][2] Human health assessments of similar compounds report that they can be "extremely destructive to the tissue of the mucous membranes and upper respiratory tract".[3]
Iodo-Substituent: Halogenated organic compounds, including iodo-compounds, require careful handling to prevent skin absorption and inhalation.[4][5]
Analogous Compounds: Safety Data Sheets (SDS) for structurally similar compounds, such as Ethyl 1H-imidazole-2-carboxylate and Ethyl imidazole-4-carboxylate, consistently list classifications for skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9][10]
Based on this analysis, we must assume Ethyl 4-iodo-1H-imidazole-2-carboxylate is, at a minimum, a skin, eye, and respiratory tract irritant. Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.
Core Protective Ensemble: Your First Line of Defense
All handling of this compound, particularly in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11] The following PPE represents the minimum standard for any procedure involving this reagent.
Direct contact with the eyes can cause serious, potentially irreversible damage.
Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles with side shields that conform to government standards such as ANSI Z87.1 (US) or EN 166 (EU).[12][13] This ensures protection from airborne dust and accidental splashes.
Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of splashing during solution preparation or reaction quenching, a face shield must be worn in addition to safety goggles.[14][15] The face shield provides a secondary barrier protecting the entire face.
Preventing dermal exposure is critical, as irritation or absorption through the skin are primary routes of exposure.
Gloves:
Material: Nitrile or neoprene gloves are recommended as they provide adequate chemical resistance against a range of organic compounds.[1][16] Always inspect gloves for tears or pinholes before use.[13][14]
Technique: Use proper glove removal technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid contaminating your skin.[13][15] Dispose of contaminated gloves immediately as hazardous waste.[15]
Laboratory Coat: A clean, chemical-resistant lab coat that is fully buttoned with sleeves extending to the wrist is mandatory. This protects your personal clothing and underlying skin from contamination.
Personal Attire: Always wear long pants (or equivalent) and closed-toe shoes to ensure no skin is exposed.
While engineering controls are the primary method of respiratory protection, supplemental PPE may be necessary.
Standard Operations: For routine handling of small quantities inside a properly functioning chemical fume hood, a respirator is typically not required.[13]
High-Risk Scenarios: Respiratory protection is necessary during large-scale weighing operations outside of a containment hood, or when responding to a spill. In these situations, a NIOSH-approved air-purifying respirator with particulate filters (P95 or P100) is recommended.[10][12][13]
Operational Plan: Donning and Doffing Procedures
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat: Put on and fasten completely.
Eye Protection: Put on your safety goggles.
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
Gloves: Remove using the proper technique. This is the most likely item to be contaminated.
Face Shield (if used): Remove by handling the strap, avoiding contact with the front surface.
Goggles: Remove.
Lab Coat: Remove by rolling it outwards and folding it in on itself to contain any potential contaminants.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14][15]
Scenario-Based PPE Selection
The level of PPE required can be adjusted based on the specific task and the associated risks.
Activity
Engineering Control
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid
Chemical Fume Hood
Safety Goggles
Nitrile Gloves
Lab Coat
Not Required
Preparing Solutions
Chemical Fume Hood
Safety Goggles
Nitrile Gloves
Lab Coat
Not Required
Running/Monitoring Reaction
Chemical Fume Hood
Safety Goggles
Nitrile Gloves
Lab Coat
Not Required
Large Spill Cleanup
Ventilate Area
Face Shield & Goggles
Heavy-Duty Nitrile Gloves
Chemical-Resistant Apron & Lab Coat
Required (Air-Purifying Respirator)
Disposal of Contaminated PPE
All disposable PPE that has come into contact with Ethyl 4-iodo-1H-imidazole-2-carboxylate must be considered hazardous waste.
Gloves, wipes, and other disposables should be placed in a designated, sealed hazardous waste container.[13][14]
Follow all local and institutional regulations for chemical waste disposal. Do not discard contaminated items in the regular trash.[6]
Visual Guide: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling Ethyl 4-iodo-1H-imidazole-2-carboxylate.
Caption: PPE selection workflow for handling the target compound.
References
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
Princeton University. (n.d.). Iodine-125 Handling Precautions. Retrieved from Princeton University Environmental Health and Safety website.
Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
Carl ROTH. (n.d.). Safety Data Sheet: Iodine.
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from University of Washington, Department of Chemistry website.
Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
CymitQuimica. (2026, February 8). SAFETY DATA SHEET - Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
TCI Chemicals. (2025, October 14). SAFETY DATA SHEET - Ethyl 4-Imidazolecarboxylate.
LABORT Fine Chem Pvt. Ltd. (2020, July 25). MATERIAL SAFETY DATA SHEET IODINE.
PENTA. (2024, July 25). Iodine - SAFETY DATA SHEET.
Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Ethyl imidazole-4-carboxylate.
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - Ethyl imidazole-2-carboxylate.
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
National Center for Biotechnology Information. (n.d.). ethyl 1H-imidazole-2-carboxylate. PubChem Compound Summary for CID 549404. Retrieved from [Link]
Capot Chemical Co., Ltd. (2010, October 11). MSDS of Ethyl 1H-imidazole-2-carboxylate.
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from Australian Department of Health website.